molecular formula C26H26O12 B15566323 4,5-O-Dicaffeoyl quinic acid methyl ester

4,5-O-Dicaffeoyl quinic acid methyl ester

货号: B15566323
分子量: 530.5 g/mol
InChI 键: PKJBSZTYNDRXEQ-GMGOHGFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate has been reported in Ipomoea pes-caprae, Antonia ovata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBSZTYNDRXEQ-GMGOHGFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4,5-O-Dicaffeoyl quinic acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-O-Dicaffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various medicinal plants, notably in the flower buds of Lonicera japonica Thunb. This compound has garnered significant scientific interest due to its potent biological activities, including antioxidant and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 4,5-O-Dicaffeoylquinic acid methyl ester. Detailed experimental protocols for its isolation and for the assessment of its antioxidant and antiviral activities are also presented. Furthermore, this guide elucidates the compound's mechanism of action, particularly its interaction with the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Chemical Structure and Identification

4,5-O-Dicaffeoylquinic acid methyl ester is a derivative of quinic acid, where two caffeoyl groups are esterified at the 4 and 5 positions of the quinic acid core, and the carboxylic acid function is present as a methyl ester.

Table 1: Chemical Identification of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

IdentifierValue
IUPAC Name Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate[1]
Synonym(s) 4,5-Di-O-caffeoylquinic acid methyl ester, 4,5-CQME
CAS Number 188742-80-5[1]
Molecular Formula C₂₆H₂₆O₁₂[1]
Molecular Weight 530.48 g/mol [1]
Chemical Class Phenylpropanoid, Caffeoylquinic acid derivative

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,5-O-Dicaffeoylquinic acid methyl ester are limited in the available literature. The data presented below are for the closely related compound, 4,5-Dicaffeoylquinic acid, unless otherwise specified for the methyl ester.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance SolidFor the methyl ester.
Melting Point 234 - 238 °C[1]For 4,5-Dicaffeoylquinic acid.
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)For the methyl ester. Quantitative data not available.
Storage Temperature -20°CFor the methyl ester.

Spectroscopic Data

Table 3: Spectroscopic Data for 4,5-Dicaffeoylquinic Acid

TechniqueKey Observations
¹³C NMR Spectral data available, but specific chemical shifts for the methyl ester are not detailed in the provided search results.
Mass Spectrometry The mass spectrum of 4,5-dicaffeoylquinic acid shows a molecular ion [M-H]⁻ at m/z 515. Key fragment ions are observed at m/z 353, 179, and 173, corresponding to the loss of caffeoyl and quinic acid moieties.

Biological Activities and Mechanism of Action

4,5-O-Dicaffeoylquinic acid methyl ester exhibits significant antioxidant and antiviral activities.

Antioxidant Activity and the Keap1/Nrf2 Signaling Pathway

The antioxidant properties of 4,5-O-Dicaffeoylquinic acid methyl ester are attributed to its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. A key mechanism is the activation of the Keap1/Nrf2 signaling pathway.[2]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like 4,5-O-Dicaffeoylquinic acid methyl ester, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Ub Ubiquitin Keap1->Ub marks Nrf2 for Ub->Proteasome DCQAME 4,5-O-Dicaffeoylquinic acid methyl ester DCQAME->Keap1_Nrf2 inactivates Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription

Fig. 1: Activation of the Keap1/Nrf2 pathway by 4,5-O-Dicaffeoylquinic acid methyl ester.
Antiviral Activity

4,5-O-Dicaffeoylquinic acid methyl ester has demonstrated potent in vitro antiviral activity against the Respiratory Syncytial Virus (RSV). The reported IC₅₀ value is 0.63 μg/mL.[3] The precise mechanism of its anti-RSV activity is still under investigation but may involve the inhibition of viral entry or replication.

Experimental Protocols

Isolation from Lonicera japonica

The following is a general workflow for the isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester from the flower buds of Lonicera japonica.

Isolation_Workflow start Dried Flower Buds of Lonicera japonica extraction Extraction with 75% Ethanol start->extraction partition Solvent Partitioning (e.g., with Ethyl Acetate) extraction->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partition->fractionation hplc Preparative HPLC fractionation->hplc end Pure 4,5-O-Dicaffeoylquinic Acid Methyl Ester hplc->end analysis Purity and Structure Confirmation (HPLC, MS, NMR) end->analysis

Fig. 2: General workflow for the isolation of 4,5-O-Dicaffeoylquinic acid methyl ester.

A detailed protocol involves the following steps:

  • Extraction: The dried and powdered flower buds of Lonicera japonica are extracted with 75% ethanol at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.[4]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound is collected.[4]

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. A common approach involves initial separation on a silica (B1680970) gel column, followed by further purification using Sephadex LH-20 or other reverse-phase materials.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved by preparative HPLC to yield the pure compound.[5][6]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is assessed by analytical HPLC.[5]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample solutions: Prepare a stock solution of 4,5-O-Dicaffeoylquinic acid methyl ester in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the compound.

Antiviral Plaque Reduction Assay (for RSV)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

Principle: A monolayer of host cells is infected with the virus in the presence of different concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.

Protocol:

  • Cell Culture: Seed a suitable host cell line for RSV (e.g., HEp-2 cells) in 24-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of RSV.

  • Compound Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing serial dilutions of 4,5-O-Dicaffeoylquinic acid methyl ester. A well with no compound serves as a virus control, and a well with no virus serves as a cell control.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days).

  • Plaque Visualization: After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

Conclusion

4,5-O-Dicaffeoylquinic acid methyl ester is a promising natural product with significant antioxidant and antiviral activities. Its ability to modulate the Keap1/Nrf2 signaling pathway highlights its potential as a therapeutic agent for diseases associated with oxidative stress. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and the precise molecular mechanisms underlying its biological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate this interesting molecule.

References

Antioxidant mechanisms of dicaffeoylquinic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Mechanisms of Dicaffeoylquinic Acid Derivatives

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds that are esters of caffeic acid and quinic acid.[1] Naturally occurring in a variety of plants, including coffee, Artemisia annua, and Salicornia herbacea, these compounds have garnered significant scientific interest for their potent biological activities.[1][2][3] Dicaffeoylquinic acids are recognized as powerful antioxidants, exhibiting greater activity than monocaffeoylquinic acids due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[4][5]

This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of DCQA derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, natural product chemistry, and the development of novel therapeutics for oxidative stress-related pathologies. The guide details the core mechanisms of action, presents key quantitative data, outlines standardized experimental protocols, and provides visual representations of the critical signaling pathways involved.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of dicaffeoylquinic acid derivatives stems from a combination of direct and indirect mechanisms. This dual-action approach allows them to both neutralize existing reactive oxygen species (ROS) and enhance the cell's endogenous antioxidant defenses.[1]

Direct Radical Scavenging Activity

DCQAs are highly efficient free radical scavengers. Their chemical structure, featuring two caffeoyl groups with ortho-dihydroxy phenolic rings, enables them to donate hydrogen atoms or electrons to neutralize a wide array of reactive radicals.[6] This direct antioxidant action has been quantified in numerous cell-free assays, demonstrating their ability to effectively scavenge nitrogen-centered radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as oxygen-centered radicals such as the superoxide (B77818) anion.[6]

The primary pathways involved in direct scavenging include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to quench radicals.[6]

  • Electron Transfer (ET): The molecule can directly transfer an electron to reduce a radical species.[6]

Indirect Antioxidant Activity via Cellular Signaling Pathways

Beyond direct scavenging, DCQAs exert a more sustained antioxidant effect by modulating key intracellular signaling pathways that control the expression of cytoprotective genes.

A central mechanism for the indirect antioxidant activity of DCQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or in the presence of Nrf2 activators like DCQAs, Nrf2 is released from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes, initiating their transcription.[7]

This leads to the upregulation of a suite of Phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1)[10]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

  • Superoxide Dismutase (SOD)

  • Catalase (CAT)[8]

  • Glutathione Peroxidase (GPX)[8]

This induction of the body's own antioxidant enzymes provides a powerful and prolonged defense against oxidative insults.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA DCQA Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, GPX) ARE->Genes Activates Transcription Cytoprotection Cellular Protection & Homeostasis Genes->Cytoprotection

Activation of the Nrf2-Keap1 signaling pathway by DCQAs.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[7] Studies have demonstrated that DCQA derivatives can activate this pathway, thereby protecting cells from oxidative stress-induced apoptosis.[11][12][13] For instance, 3,5-dicaffeoylquinic acid was shown to increase the phosphorylation levels of both PI3K and Akt in cardiomyocytes exposed to oxidative injury.[11][13] By activating Akt, DCQAs can inhibit pro-apoptotic proteins and promote the expression of survival signals, contributing significantly to their overall cytoprotective effects.[7][11]

PI3K_Akt_Pathway DCQA DCQA Derivative Receptor Cell Surface Receptor DCQA->Receptor Activates OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

Protective role of DCQAs via PI3K/Akt pathway activation.

Quantitative Antioxidant Data

The antioxidant capacity of various DCQA derivatives has been quantified using a range of in vitro and in vivo assays. The following tables summarize key findings from the literature to facilitate comparison.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

Assay TypeIsomerResult (IC₅₀ / Value)Organism/SystemReference
DPPH Radical Scavenging4,5-diCQA19.8 µMCell-free
DPPH Radical Scavenging3,5-diCQA4.26 µg/mLCell-free[14]
DPPH Radical Scavenging3,5-dicaffeoyl-epi-quinic acid5.6 µg/mLCell-free
DPPH Radical Scavenging1,3-dicaffeoyl-epi-quinic acid5.8 µg/mLCell-free
Superoxide Anion Scavenging4,5-diCQA1.49 µMHuman Neutrophils
Superoxide Anion Scavenging3,5-dicaffeoyl-epi-quinic acid2.9 µg/mLXanthine/Xanthine Oxidase
Superoxide Anion Scavenging1,3-dicaffeoyl-epi-quinic acid2.6 µg/mLXanthine/Xanthine Oxidase
ABTS Radical Scavenging3,5-diCQA0.9974 TEACCell-free[14]
Ferric Reducing Power (FRAP)3,5-diCQA3.84 mmol Trolox/gCell-free[14]
Nitric Oxide (NO) Inhibition4,5-diCQAEffective at 4–40 µMLPS-stimulated RAW264.7 cells
TNF-α Expression Inhibition4,5-diCQA40% inhibition at 4 µMLPS-stimulated RAW264.7 cells

Note: IC₅₀ (Half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Table 2: In Vivo and Cellular Antioxidant Effects of Dicaffeoylquinic Acid Derivatives

Effect MeasuredModel SystemTreatmentKey FindingReference
Antioxidant Enzyme ActivityStreptozotocin-induced diabetic Wistar rats3,5-diCQA (5 mg/kg) for 21 daysSignificantly restored the activity of GPx (↑21%), GR (↑25%), and GST (↑14%).[15]
Lipid PeroxidationStreptozotocin-induced diabetic Wistar rats3,5-diCQA (5 mg/kg) for 21 daysReduced the production of malondialdehyde (MDA), a marker of oxidative stress.[15]
Glutathione LevelsStreptozotocin-induced diabetic Wistar rats3,5-diCQA (5 mg/kg) for 21 daysNormalized levels of the cellular protector Glutathione (GSH).[15]
CytoprotectionTBHP-induced oxidative stress in H9C2 cardiomyocytes3,5-diCQA (5, 10, 20 µM)Protected cells from apoptosis in a dose-dependent manner.[12][13]
Intracellular ROSH₂O₂-treated HT-1080 cells3,5-dicaffeoyl-epi-quinic acid (10 µM)Inhibited intracellular ROS production by 43.8%.[16]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like DCQAs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Radical Solution (e.g., 0.1 mM DPPH in Methanol) D Mix DCQA sample with Radical Solution in 96-well plate A->D B Prepare DCQA Samples (Serial dilutions in solvent) B->D C Prepare Control/Blank (Solvent only) E Incubate in Dark (e.g., 30 minutes at RT) D->E F Measure Absorbance (e.g., 517 nm for DPPH) E->F G Calculate % Inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 F->G H Plot % Inhibition vs. Concentration and Determine IC₅₀ Value G->H

General experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a series of dilutions of the DCQA derivative in a suitable solvent (e.g., methanol or ethanol) to obtain a range of final concentrations (e.g., 1 to 100 µM).

  • Reaction: In a 96-well microplate, add a small volume of the DCQA solution to a larger volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[4]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[4]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[4] The IC₅₀ value is then determined by plotting the percent inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[4]

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the DCQA derivative as described for the DPPH assay.

  • Reaction: Add a small volume of the DCQA sample to a larger volume of the diluted ABTS•+ working solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[4]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Western Blot Analysis for Signaling Protein Expression

This protocol is used to quantify the expression and phosphorylation levels of key proteins like Nrf2, HO-1, PI3K, and Akt, providing direct evidence for the activation of their respective signaling pathways.[11]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW264.7 macrophages, H9C2 cardiomyocytes) to approximately 80% confluency. Treat the cells with various concentrations of the DCQA derivative for a specified time period (e.g., 6-24 hours).[11]

  • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-p-Akt, anti-β-actin as a loading control). Following washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and control groups.

Conclusion

Dicaffeoylquinic acid derivatives exhibit robust antioxidant properties through a sophisticated dual-action mechanism involving both direct free radical scavenging and the potent activation of cytoprotective signaling pathways, notably the Nrf2/ARE and PI3K/Akt pathways.[7] The quantitative data clearly establish their efficacy in both cell-free and cellular systems, positioning them as compounds of significant interest for the development of therapeutics targeting a wide range of oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular conditions, and diabetes.[7][11][15] The provided protocols offer a standardized framework for the continued investigation and comparative analysis of these promising natural compounds. Future research should focus on the specific structure-activity relationships among the various DCQA isomers to optimize their therapeutic potential.

References

In Vitro Anti-inflammatory Effects of 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of 4,5-O-Dicaffeoyl quinic acid methyl ester and its related isomers. It details the compound's effects on key inflammatory mediators, outlines the experimental protocols used for its evaluation, and illustrates the molecular signaling pathways involved in its mechanism of action.

Executive Summary

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds under active investigation for their therapeutic properties, including antioxidant and anti-inflammatory effects. The methyl ester derivatives, such as this compound, are of particular interest due to potential differences in bioavailability and activity. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated that these compounds can significantly inhibit the production of key pro-inflammatory mediators. The primary mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This guide synthesizes the available data to provide a detailed resource for researchers in the field.

Quantitative Data on Anti-inflammatory Effects

The in vitro anti-inflammatory activity of dicaffeoylquinic acid methyl esters has been quantified through various assays. Data for the target compound and its closely related 3,5-isomer are presented below.

Table 1: Inhibitory Effects of this compound on Nitric Oxide Production

CompoundCell LineStimulantEndpointResultReference
This compoundRAW 264.7LPSNitric Oxide (NO) ProductionDemonstrated inhibitory activity[1]

Note: The referenced study focused on biotransformation and confirmed NO inhibition but did not provide a dose-response curve or IC50 value for the parent compound.

Table 2: Inhibitory Effects of 3,5-Di-caffeoyl Quinic Acid Methyl Ester on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

ConcentrationEndpoint% Inhibition (relative to LPS control)Statistical SignificanceReference
5 µMNitric Oxide (NO) Production~45%Significant
5 µMiNOS mRNA ExpressionSignificant InhibitionSignificant
5 µMCOX-2 mRNA ExpressionSignificant InhibitionSignificant
5 µMIL-1β mRNA ExpressionSignificant InhibitionSignificant
5 µMIL-6 mRNA ExpressionSignificant InhibitionSignificant
5 µMTNF-α mRNA ExpressionNo significant inhibitionNot Significant

Note: The data for the 3,5-isomer is presented as a surrogate to illustrate the potential range of anti-inflammatory activities for this class of compounds. This study demonstrated that at a concentration of 5 µM, the 3,5-isomer significantly inhibited NO production and the gene expression of iNOS, COX-2, IL-1β, and IL-6.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of dicaffeoylquinic acid derivatives. These protocols are based on standard methods reported in the literature for RAW 264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Culture Medium: Cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (typically 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate.

    • Cells are treated with the test compound at various concentrations for 24 hours.

    • After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for approximately 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) or DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Procedure:

    • Cells are cultured and treated as described in section 3.1.

    • After the 24-hour incubation with LPS, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development (azo dye formation).

    • The absorbance is measured at approximately 540 nm.

    • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin (B15479496) E2 (PGE2) Measurement (ELISA)
  • Purpose: To measure the level of PGE2, a key inflammatory prostaglandin synthesized via the COX-2 pathway.

  • Procedure:

    • Cell culture supernatant is collected after treatment with the test compound and LPS.

    • The concentration of PGE2 in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of sample/standard PGE2 and a fixed amount of enzyme-labeled PGE2 to a limited number of anti-PGE2 antibody binding sites on a microplate.

    • After washing, a substrate is added, and the color development is measured, which is inversely proportional to the amount of PGE2 in the sample.

Gene Expression Analysis (RT-qPCR)
  • Purpose: To quantify the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Procedure:

    • RNA Extraction: Total RNA is extracted from treated cells using a suitable reagent (e.g., TRIzol) or a commercial kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin). The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.

    • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Signaling Pathways and Visualizations

The anti-inflammatory effects of dicaffeoylquinic acids are largely attributed to their ability to modulate key intracellular signaling cascades, particularly the NF-κB and MAPK pathways.

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of a test compound is depicted below.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis (24h post-LPS) c1 Culture RAW 264.7 Macrophages c2 Seed Cells in Appropriate Plates c1->c2 t1 Pre-treat with 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester c2->t1 t2 Stimulate with LPS (e.g., 1 µg/mL) t1->t2 a1 MTT Assay (Cytotoxicity) t2->a1 a2 Griess Assay (NO Production) t2->a2 a3 ELISA (PGE2, Cytokines) t2->a3 a4 RT-qPCR / Western Blot (Gene/Protein Expression) t2->a4

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dicaffeoylquinic acids have been shown to inhibit this process.

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_cyto NF-κB (p65) IκBα IKK->NFkB_cyto Phosphorylates IκBα IkBa p-IκBα NFkB_nuc NF-κB (p65) NFkB_cyto->NFkB_nuc IκBα Degradation & Nuclear Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Binds to DNA Nucleus Nucleus Compound 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Dicaffeoylquinic Acids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of transcription factors (like AP-1) that also promote the expression of inflammatory mediators. Dicaffeoylquinic acids can suppress the phosphorylation of these key MAPK proteins.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases TLR4->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 pERK p-ERK ERK->pERK Phosphorylation pJNK p-JNK JNK->pJNK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation AP1 Transcription Factors (e.g., AP-1) pERK->AP1 Activate pJNK->AP1 Activate pp38->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes Compound 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->p38 Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Dicaffeoylquinic Acids.

Conclusion

The available in vitro evidence strongly suggests that this compound and its isomers are potent anti-inflammatory agents. They effectively inhibit the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines in macrophage models. The mechanism of action is well-supported, involving the dual inhibition of the NF-κB and MAPK signaling pathways. This technical guide provides the foundational data and methodologies for professionals engaged in the research and development of novel anti-inflammatory drugs, highlighting dicaffeoylquinic acid methyl esters as promising candidates for further investigation.

References

Unveiling 4,5-O-Dicaffeoyl quinic acid methyl ester: A Technical Guide to its Discovery and Isolation from Lonicera japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 4,5-O-Dicaffeoyl quinic acid methyl ester, a significant bioactive compound isolated from the traditional medicinal plant Lonicera japonica (Japanese Honeysuckle). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and visualization of its molecular pathways.

Introduction

Lonicera japonica has a long history of use in traditional medicine, valued for its anti-inflammatory, antiviral, and antioxidant properties. Modern phytochemical investigations have identified numerous bioactive constituents, with caffeoylquinic acids being a prominent class of compounds.[1][2] Among these, this compound (4,5-CQME) has emerged as a compound of interest due to its potent biological effects. This guide details the methodologies for its extraction and purification and explores its mechanism of action.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented below. This includes its chemical identifiers and reported biological activities.

ParameterValueReference
Compound Name This compound[3]
CAS Number 188742-80-5[3]
Molecular Formula C26H26O12-
Molecular Weight 530.48 g/mol -
Purity (Post-purification) ≥95% (via HPLC)[3]
Antiviral Activity (RSV) IC50 0.63 μg/mL[4]
Cytotoxicity (CC50) 118.68 μg/mL[4]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Lonicera japonica is a multi-step process involving extraction and chromatographic separation. The following protocols are based on established methodologies.[1][5][6][7]

Extraction
  • Plant Material : Dried and powdered flower buds or leaves of Lonicera japonica are used as the starting material.[1][7]

  • Initial Extraction : The powdered plant material (e.g., 1 kg) is extracted three times with 80% ethanol (B145695) using the heating circumfluence method (e.g., 5 L for 2 hours each time).[7]

  • Concentration : The combined extracts are concentrated under reduced pressure to remove the ethanol.[7]

  • Liquid-Liquid Partitioning : The aqueous residue is then successively partitioned with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity.[1][5] The n-butanol fraction, which is enriched with dicaffeoylquinic acids, is collected for further purification.[5][6]

Chromatographic Purification

A combination of High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) is effective for isolating this compound.

HSCCC is employed for the initial fractionation of the n-butanol extract.

  • Apparatus : A preparative HSCCC instrument equipped with a multilayer coil.

  • Two-Phase Solvent System : A common system is methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) in a ratio of 2:2:1:5 (v/v/v/v).[5][6]

  • Procedure :

    • The HSCCC column is first filled with the upper stationary phase.

    • The lower mobile phase is then pumped through the column at a flow rate of 2.0 mL/min while the apparatus rotates at a speed of 850 rpm.[5]

    • Once hydrodynamic equilibrium is reached, the n-butanol extract (e.g., 1.0 g dissolved in 10 mL of the solvent mixture) is injected.[5]

    • The effluent is monitored (e.g., at 254 nm), and fractions are collected.[5]

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Lonicera_japonica Lonicera japonica (Flower Buds/Leaves) Ethanol_Extraction 80% Ethanol Extraction Lonicera_japonica->Ethanol_Extraction Powdered Material n_Butanol_Fraction n-Butanol Fraction Ethanol_Extraction->n_Butanol_Fraction Liquid-Liquid Partitioning HSCCC HSCCC (Initial Fractionation) n_Butanol_Fraction->HSCCC Target_Fractions Fractions Containing Dicaffeoylquinic Acids HSCCC->Target_Fractions Prep_HPLC Preparative HPLC (Final Purification) Target_Fractions->Prep_HPLC Isolated_Compound 4,5-O-Dicaffeoyl quinic acid methyl ester (>94% purity) Prep_HPLC->Isolated_Compound

Figure 1. Experimental workflow for the isolation of this compound.

Fractions from HSCCC containing the target compound are further purified by Prep-HPLC.

  • Column : A C18 reversed-phase column (e.g., Cosmosil 5C18-MS-II, 20 x 250 mm, 5 µm).[1]

  • Mobile Phase : A gradient of methanol (B129727) (A) and water containing 0.3% acetic acid (B).[6]

  • Flow Rate : Typically around 8 mL/min.[1]

  • Detection : UV detection at a wavelength of 330 nm.[1]

  • Procedure : The collected HSCCC fractions are concentrated, redissolved in the mobile phase, and injected into the Prep-HPLC system. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant activity, which is attributed to its modulation of the Keap1/Nrf2 signaling pathway.[5] It also influences other key cellular pathways, including PI3K/Akt and MAPK.

The Keap1/Nrf2 Antioxidant Pathway

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation.[8] In the presence of oxidative stress or inducers like 4,5-CQME, Nrf2 is released from Keap1 and translocates to the nucleus.[5][9] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative damage.[5]

G CQME 4,5-O-Dicaffeoyl quinic acid methyl ester Keap1_Nrf2 Keap1-Nrf2 Complex CQME->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of Cellular_Protection Cellular Protection (Antioxidant Effect) Antioxidant_Genes->Cellular_Protection Leads to

Figure 2. Activation of the Keap1/Nrf2 pathway by this compound.

Modulation of PI3K/Akt and MAPK Pathways

Studies have shown that 4,5-CQME can also influence other critical signaling pathways. It has been observed to induce the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is involved in cell survival and proliferation.[5] Furthermore, it can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) induced by oxidative stress.[5] The interplay between these pathways contributes to the overall cytoprotective effects of the compound. The activation of the Keap1/Nrf2 pathway by 4,5-CQME can be attenuated by inhibitors of PI3K, suggesting a crosstalk between these signaling cascades.[5]

G CQME 4,5-O-Dicaffeoyl quinic acid methyl ester PI3K PI3K CQME->PI3K MAPK MAPK CQME->MAPK Inhibits stress-induced phosphorylation Akt Akt PI3K->Akt Activates Nrf2_Pathway Keap1/Nrf2 Pathway Akt->Nrf2_Pathway Modulates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Leads to

Figure 3. Interplay of 4,5-CQME with PI3K/Akt, MAPK, and Nrf2 signaling pathways.

Conclusion

This compound is a promising bioactive compound from Lonicera japonica with well-documented antioxidant properties. The detailed protocols for its isolation and the elucidation of its molecular mechanisms of action provide a solid foundation for further research and development. Its ability to modulate key signaling pathways like Keap1/Nrf2, PI3K/Akt, and MAPK highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. This guide serves as a valuable resource for scientists working to harness the therapeutic potential of natural products.

References

Stability and Degradation of Dicaffeoylquinic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants and are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As esters of quinic acid and two caffeic acid moieties, six isomers are known to exist: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] Despite their therapeutic potential, the inherent instability of diCQAs presents a significant challenge in their extraction, formulation, and therapeutic application. This technical guide provides a comprehensive overview of the stability and degradation of diCQA compounds, focusing on the key factors influencing their stability, the primary degradation pathways, and the biological implications of their degradation products.

Factors Influencing the Stability of Dicaffeoylquinic Acids

The stability of diCQAs is primarily influenced by temperature, pH, and light exposure.[2] Understanding these factors is crucial for the appropriate handling, storage, and formulation of diCQA-containing products.

Temperature: Elevated temperatures significantly accelerate the degradation of diCQAs.[3] Studies have shown that diCQAs are relatively stable at refrigerated temperatures (e.g., 4°C) but degrade extensively at room temperature.[3] In general, mono-caffeoylquinic acids (monoCQAs) exhibit greater thermal stability than diCQAs.[2]

pH: The pH of the medium plays a critical role in the stability of diCQAs. These compounds are more stable under acidic conditions.[4] As the pH increases towards neutral and basic conditions, the rates of isomerization and degradation increase significantly.[4]

Light: Exposure to light, particularly in combination with elevated temperatures, can lead to the degradation of both mono- and di-acyl CQAs.[3] Therefore, it is recommended to store diCQA solutions and formulations in light-protected containers.[3]

Solvents: The choice of solvent can also impact diCQA stability. For instance, degradation has been observed in methanol (B129727) solutions, especially at room temperature and when exposed to light.[2][3]

Degradation Pathways of Dicaffeoylquinic Acids

The primary degradation pathways for diCQAs are isomerization, hydrolysis, and methylation.[2][3]

Isomerization: This is a major degradation pathway involving the migration of a caffeoyl group to a different position on the quinic acid core (acyl migration).[2][4] For example, 3,5-diCQA can isomerize to form 3,4-diCQA and 4,5-diCQA.[4] This process is particularly prominent at neutral and basic pH values.[3]

Hydrolysis: This pathway involves the cleavage of the ester bond, leading to the formation of mono-caffeoylquinic acids and caffeic acid.

Methylation: The formation of methylated degradation products has also been reported as a degradation pathway for CQAs.[3]

Below is a simplified representation of the degradation pathways.

diCQA Dicaffeoylquinic Acid (e.g., 3,5-diCQA) Isomers diCQA Isomers (e.g., 3,4-diCQA, 4,5-diCQA) diCQA->Isomers Isomerization (Acyl Migration) monoCQAs Mono-caffeoylquinic Acids diCQA->monoCQAs Hydrolysis Methylated Methylated Products diCQA->Methylated Methylation CaffeicAcid Caffeic Acid monoCQAs->CaffeicAcid Hydrolysis

Figure 1. Primary degradation pathways of dicaffeoylquinic acids.

Quantitative Analysis of Dicaffeoylquinic Acid Degradation

The following tables summarize quantitative data on the degradation of various diCQA isomers under different experimental conditions.

Table 1: Thermal Degradation of diCQAs in 50% (v/v) Aqueous Methanol (Stored in a Brown Bottle for 7 Days)

CompoundDegradation at Room Temperature (%)Degradation at 4°C (%)
3,5-diCQA7.03Relatively Stable
3,4-diCQA7.82Relatively Stable
4,5-diCQA10.08Relatively Stable

Data sourced from a study on the thermal stability of CQAs.[3]

Table 2: Degradation of diCQAs in Methanol Solutions at Room Temperature with Light Exposure (Stored in a Transparent Bottle for 7 Days)

CompoundDegradation in 50% Methanol (%)Degradation in 100% Methanol (%)
1,3-diCQA6.8911.93
3,4-diCQA17.4433.25
3,5-diCQA14.4317.44
4,5-diCQA18.0244.96

Data reflects the combined effect of solvent, temperature, and light.[3]

Table 3: Effect of pH on the Degradation Constant (k) of 3,5-diCQA with and without Ultrasonic Treatment

pHDegradation Constant (k) - Without UltrasoundDegradation Constant (k) - With UltrasoundPercentage Increase with Ultrasound (%)
4.69Value not specifiedValue not specified~19
7.06Value not specifiedValue not specified~50
7.96Value not specifiedValue not specified~50
9.22Value not specifiedValue not specified~48

This table illustrates the acceleration of degradation with increasing pH and the synergistic effect of ultrasound. Precise k-values were not provided in the source.[4]

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies and for the analytical determination of diCQAs and their degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] A target degradation of 5-20% is generally considered optimal for these studies.[6][7]

1. Acid and Base Hydrolysis:

  • Objective: To evaluate stability in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of the diCQA in a suitable solvent (e.g., methanol or a methanol/water mixture).

    • For acid hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]

    • For base hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[6]

    • Incubate the solutions at room temperature or, if no degradation is observed, at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., up to 7 days).[6]

    • At predetermined time points, withdraw samples and neutralize them (base for acid hydrolysis, acid for base hydrolysis) to stop the degradation reaction.[6]

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of the diCQA.

    • Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (H₂O₂), typically ranging from 0.1% to 3.0%.[6]

    • Incubate the solution at room temperature for a defined period (e.g., up to 7 days).[6]

    • At specified time intervals, withdraw samples for analysis by HPLC.

3. Photolytic Degradation:

  • Objective: To determine the effect of light exposure.

  • Protocol:

    • Prepare a solution of the diCQA in a suitable solvent.

    • Expose the solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample, protected from light, at the same temperature.

    • At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.

4. Thermal Degradation:

  • Objective: To evaluate the impact of elevated temperatures.

  • Protocol:

    • Prepare a solution or use the solid form of the diCQA.

    • Place the samples in a temperature-controlled oven at a specified temperature (e.g., 60°C, 80°C).

    • At various time points, remove samples and allow them to cool to room temperature.

    • Prepare solutions of the solid samples or use the liquid samples directly for HPLC analysis.

The workflow for a typical forced degradation study is depicted below.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare diCQA Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (ICH Q1B) Stock->Photo Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize (for Hydrolysis) Sampling->Neutralize if applicable HPLC HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Data Characterize Degradants & Determine Degradation Rate HPLC->Data

Figure 2. Experimental workflow for forced degradation studies of diCQAs.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A validated, stability-indicating HPLC method is essential for separating and quantifying diCQAs and their degradation products.

  • System: HPLC with a Photo Diode Array (PDA) or UV detector, and preferably coupled to a Mass Spectrometer (MS) for identification of degradation products.[3]

  • Column: A C18 or diphenyl stationary phase column is commonly used for the separation of phenolic compounds.[2] A typical column dimension is 150 x 4.6 mm with a 5 µm particle size.[8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid or phosphoric acid in water.[2][4]

    • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A typical gradient program would be:

    • 0–8 min, 15% B

    • 8–12 min, 15%–30% B

    • 12–16 min, 30% B

    • 16–20 min, 30%–15% B

    • 20–25 min, 15% B[4]

  • Flow Rate: 0.8 - 1.0 mL/min.[2]

  • Column Temperature: 30°C - 40°C.[2]

  • Detection Wavelength: 320-330 nm for diCQAs.[2][4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Prior to injection, all samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter.[9]

Signaling Pathways and Biological Implications

The biological activity of diCQAs and potentially their degradation products is linked to their interaction with key cellular signaling pathways.

1. NF-κB and MAPK Signaling Pathways:

  • 4,5-diCQA has been shown to exert anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]

  • Specifically, 4,5-diCQA inhibits the nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation of ERK, JNK, and p38 MAPKs.[10]

  • DiCQAs have also been shown to mitigate inflammation by down-regulating the MAPK signaling pathway in the context of diabetes.

2. Nrf2/Keap1 Signaling Pathway:

  • DiCQAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, a critical cellular defense mechanism against oxidative stress.[1]

  • For instance, 3,5-diCQA has been reported to increase the expression of Nrf2, leading to the induction of the antioxidant enzyme heme oxygenase-1 (HO-1).[11]

The diagram below illustrates the interaction of diCQAs with these signaling pathways.

cluster_pathways Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/Keap1 Pathway diCQA Dicaffeoylquinic Acids (e.g., 4,5-diCQA, 3,5-diCQA) IκBα IκBα Degradation diCQA->IκBα Inhibits ERK ERK Phosphorylation diCQA->ERK Inhibits JNK JNK Phosphorylation diCQA->JNK Inhibits p38 p38 Phosphorylation diCQA->p38 Inhibits Nrf2 Nrf2 diCQA->Nrf2 Activates IKK IKK Phosphorylation IKK->IκBα p65_translocation p65 Nuclear Translocation IκBα->p65_translocation Inflammatory_genes Inflammatory Gene Expression p65_translocation->Inflammatory_genes AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_mediators Inflammatory Mediator Production AP1->Inflammatory_mediators Keap1 Keap1 Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE HO1 HO-1 Expression ARE->HO1

Figure 3. Modulation of key signaling pathways by dicaffeoylquinic acids.

Conclusion

The stability of dicaffeoylquinic acid compounds is a critical consideration for their development as therapeutic agents. Temperature, pH, and light are key factors that can induce degradation through isomerization, hydrolysis, and methylation. A thorough understanding of these degradation pathways and the implementation of robust analytical methods for their characterization are essential for ensuring the quality, safety, and efficacy of diCQA-based products. Furthermore, the elucidation of their interactions with cellular signaling pathways, such as NF-κB, MAPK, and Nrf2, provides a mechanistic basis for their pharmacological effects and highlights the importance of maintaining their structural integrity for optimal therapeutic benefit. This guide provides foundational knowledge and practical methodologies to aid researchers and drug development professionals in navigating the challenges associated with the stability of these promising natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 4,5-O-Dicaffeoylquinic Acid Methyl Ester from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-O-Dicaffeoylquinic acid and its methyl ester derivative are significant members of the chlorogenic acid family, a class of phenolic compounds widely distributed in the plant kingdom. These molecules are of considerable interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects. The methyl ester form, in particular, may exhibit altered bioavailability and pharmacokinetic properties compared to its carboxylic acid counterpart. This document provides a comprehensive guide to the isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester from plant materials, offering detailed experimental protocols and data presentation to aid researchers in obtaining this valuable compound for further study.

Data Presentation

Successful isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester require careful optimization of various parameters. The following tables summarize typical quantitative data derived from established protocols for related dicaffeoylquinic acids, which can serve as a starting point for the purification of the methyl ester derivative.

Table 1: Summary of Extraction Parameters and Yields from Various Plant Sources

Plant SourceExtraction MethodSolvent SystemSolvent-to-Solid Ratio (v/w)Typical Yield of Dicaffeoylquinic AcidsPurity (%)Reference
Green Coffee BeansMaceration & Ultrasonication70% Ethanol (B145695)10:1~1% of total chlorogenic acids-[1]
Ainsliaea fragrans---17 mg from 150 mg crude extract95%[2]
Artemisia capillarisSolvent Extraction100% Methanol (B129727)10:17.2 mg from 6 g methanol extract>95% (after prep-HPLC)[3]
Artemisia umbrosaUltrasound-AssistedMethanol:Acetone (B3395972) (4:1)Not Specified--[3]

Table 2: Chromatographic Purification Parameters for Dicaffeoylquinic Acids

Chromatographic TechniqueStationary PhaseMobile Phase / Solvent SystemFlow RateDetectionPurity AchievedReference
Solid-Phase Extraction (SPE)C18Wash: Deionized Water; Elution: 80% Methanol--Semi-purified extract[1]
High-Speed Counter-Current Chromatography (HSCCC)-Chloroform:Methanol:Water (8:8:4)--95%[2]
Preparative HPLCReverse-phase C18A: Water (0.1% Formic Acid), B: Acetonitrile (B52724)6.0 mL/min280 nm>95%[3]
Sephadex LH-20 ColumnSephadex LH-20Methanol--85.7%[3]

Experimental Protocols

This section outlines a generalized, multi-step protocol for the isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester from plant extracts. This workflow can be adapted and optimized based on the specific plant matrix and available laboratory equipment.

Part 1: Extraction of Crude Phenolic Compounds
  • Sample Preparation :

    • Select high-quality plant material (e.g., leaves, stems, or beans) known to contain dicaffeoylquinic acid derivatives.

    • Thoroughly dry the plant material to a constant weight.

    • Grind the dried material into a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction.

  • Solvent Extraction :

    • Weigh the powdered plant material and transfer it to a suitable extraction vessel.

    • Add an appropriate solvent system. A common starting point is 70-80% ethanol or methanol in water, at a 10:1 solvent-to-solid ratio (v/w)[1]. For the methyl ester, using absolute methanol or a mixture of methanol and a less polar solvent like acetone may be beneficial[3].

    • Employ an extraction technique such as:

      • Maceration : Stir the mixture at room temperature for 24-48 hours.

      • Ultrasonication : Place the mixture in an ultrasonic bath for 1-2 hours to enhance extraction efficiency[3].

    • Separate the liquid extract from the solid plant residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.

    • Wash the residue with a smaller volume of the extraction solvent to ensure maximum recovery.

    • Combine the liquid fractions and concentrate the crude extract using a rotary evaporator under reduced pressure to remove the organic solvent.

Part 2: Preliminary Purification by Solid-Phase Extraction (SPE)
  • SPE Cartridge Preparation :

    • Use a C18 SPE cartridge of an appropriate size for the amount of crude extract.

    • Condition the cartridge by passing methanol followed by deionized water through it[1].

  • Sample Loading and Elution :

    • Dissolve the concentrated aqueous crude extract in a minimal amount of water or the initial SPE mobile phase.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities such as sugars.

    • Elute the fraction containing the dicaffeoylquinic acids with a suitable solvent, such as 80% methanol[1]. This step will yield a semi-purified extract.

    • Dry the eluted fraction using a rotary evaporator or by lyophilization.

Part 3: High-Resolution Purification

For obtaining high-purity 4,5-O-Dicaffeoylquinic acid methyl ester, a final chromatographic step is necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.

  • Preparative HPLC System :

    • Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector.

    • A reverse-phase C18 column (e.g., 10 x 250 mm, 5 µm) is suitable for this separation[3].

  • Chromatographic Conditions :

    • Mobile Phase : A common mobile phase consists of Solvent A: Water with an acid modifier (e.g., 0.1% formic acid) and Solvent B: Acetonitrile or Methanol[3].

    • Gradient Elution : A linear gradient from a lower to a higher concentration of Solvent B is typically used. For example, a gradient of 20% to 60% acetonitrile over 50 minutes has been reported for the separation of dicaffeoylquinic acids from Artemisia[3].

    • Flow Rate : Adjust the flow rate according to the column dimensions (e.g., 6.0 mL/min for a 10 mm ID column)[3].

    • Detection : Monitor the elution profile at a wavelength where caffeoyl derivatives show strong absorbance, typically around 280-330 nm[3].

  • Fraction Collection and Analysis :

    • Dissolve the semi-purified extract from the SPE step in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fraction corresponding to the retention time of 4,5-O-Dicaffeoylquinic acid methyl ester.

    • Pool the collected fractions and evaporate the solvent to obtain the purified compound.

    • Assess the purity of the final product using an analytical HPLC system. A single, sharp peak is indicative of high purity.

    • Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., 70% Ethanol, 10:1 v/w) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Aqueous Crude Extract concentration1->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe wash Wash with Water (Remove Polar Impurities) spe->wash elution Elute with 80% Methanol wash->elution concentration2 Concentration / Drying elution->concentration2 semi_purified Semi-Purified Extract concentration2->semi_purified prep_hplc Preparative HPLC (Reverse-Phase C18) semi_purified->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product Purified 4,5-O-Dicaffeoylquinic Acid Methyl Ester fraction_collection->final_product analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) final_product->analysis

Caption: A generalized workflow for the isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester.

Anti-Inflammatory Signaling Pathway

4,5-Dicaffeoylquinic acid has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in cells like macrophages. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikb_kinase IKK Complex tak1->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb Releases nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Induces dcqa 4,5-Dicaffeoylquinic Acid Methyl Ester dcqa->ikb_kinase Inhibits dcqa->nfkb_active Inhibits Translocation

Caption: The inhibitory effect of 4,5-Dicaffeoylquinic acid methyl ester on the LPS-induced NF-κB pro-inflammatory signaling pathway.

References

Application Notes and Protocols for Evaluating the Bioactivity of 4,5-O-Dicaffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-O-Dicaffeoylquinic acid methyl ester is a polyphenolic compound that has garnered significant interest for its diverse biological activities. As an ester derivative of 4,5-dicaffeoylquinic acid, it exhibits a range of therapeutic potentials, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] These properties make it a compelling candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the bioactivity of 4,5-O-Dicaffeoyl quinic acid methyl ester. The described methods will enable researchers to assess its cytotoxicity, anti-inflammatory potential, and antioxidant capacity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineAssayParameterExpected Result (e.g., IC50 in µM)
RAW 264.7MTT AssayIC50>100 µM (indicating low cytotoxicity)
HT-29LDH Release Assay% Cytotoxicity at various concentrationsConcentration-dependent increase
SH-SY5YAlamarBlue AssayIC50To be determined

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 cells

AssayParameterExpected Result (e.g., IC50 in µM or % inhibition)
Griess AssayNitric Oxide (NO) ProductionConcentration-dependent inhibition
ELISAProstaglandin E2 (PGE2) SecretionConcentration-dependent inhibition
ELISATNF-α SecretionConcentration-dependent inhibition
ELISAIL-6 SecretionConcentration-dependent inhibition

Table 3: Cellular Antioxidant Capacity of this compound

Cell LineAssayParameterExpected Result (e.g., EC50 in µM or % ROS reduction)
HaCaTDCFH-DA AssayEC50 for ROS scavengingTo be determined
SH-SY5YNrf2/ARE Reporter AssayFold induction of Nrf2 activityConcentration-dependent increase

Experimental Protocols

Cytotoxicity Assays

It is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent bioactivity assays.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • RAW 264.7 cells (or other cell line of interest)

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 or 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This assay quantifies the release of LDH from damaged cells, an indicator of compromised membrane integrity.

  • Materials:

    • Cells of interest (e.g., HT-29)

    • Appropriate culture medium

    • This compound

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

  • Protocol:

    • Follow the cell seeding and treatment steps as described in the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-48 hours B->C D Perform Viability/Cytotoxicity Measurement C->D E Data Analysis (e.g., IC50 calculation) D->E

Caption: General workflow for in vitro cytotoxicity assessment.

Anti-inflammatory Assays

These assays are designed to evaluate the ability of the compound to mitigate inflammatory responses in vitro, often using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • This compound

    • LPS (from E. coli)

    • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • Collect 50 µL of the supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of pro-inflammatory cytokines into the culture medium.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • This compound

    • LPS

    • Commercially available ELISA kits for TNF-α and IL-6

    • 96-well plates

  • Protocol:

    • Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the Griess Test protocol.

    • After 24 hours of stimulation, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength.

    • Calculate the cytokine concentrations based on the standard curves provided in the kits.

G cluster_pathway LPS-induced Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Compound This compound Compound->NFkB Inhibits Compound->MAPK Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways.

Cellular Antioxidant Assays

These assays determine the compound's ability to mitigate oxidative stress within cells.

This assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF) by intracellular reactive oxygen species (ROS).[5][6][7]

  • Materials:

    • Human keratinocyte cells (HaCaT) or other suitable cell line

    • Appropriate culture medium

    • This compound

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H2O2 as a ROS inducer

    • Black 96-well plates

  • Protocol:

    • Seed cells in a black 96-well plate and allow them to reach confluence.

    • Wash the cells with PBS and incubate with DCFH-DA solution (e.g., 25 µM) for 1 hour at 37°C.

    • Wash the cells again with PBS.

    • Add the compound at various concentrations and incubate for 1 hour.

    • Induce oxidative stress by adding a ROS inducer like AAPH or H2O2.

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a fluorescence plate reader.

    • Calculate the antioxidant activity as the percentage reduction in fluorescence compared to the control (cells treated with the ROS inducer but not the compound).

This assay evaluates the compound's ability to activate the Nrf2/Antioxidant Response Element (ARE) pathway, a major regulator of endogenous antioxidant defenses.[4]

  • Materials:

    • A cell line stably transfected with an ARE-luciferase reporter construct (e.g., ARE-Luc-HEK293)

    • Appropriate culture medium

    • This compound

    • Luciferase assay reagent

    • White, opaque 96-well plates

  • Protocol:

    • Seed the reporter cell line in a white, opaque 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the compound for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

G cluster_pathway Nrf2/ARE Antioxidant Pathway Activation Compound This compound Nrf2_activation Nrf2 Activation Compound->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE Binding to ARE Nrf2_translocation->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for DPPH and ABTS Antioxidant Assays of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antioxidant capacity of 4,5-O-Dicaffeoylquinic acid methyl ester using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These methods are widely employed to evaluate the free radical scavenging abilities of phenolic compounds.

Introduction

4,5-O-Dicaffeoylquinic acid methyl ester is a phenolic compound of interest for its potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The DPPH and ABTS assays are popular, rapid, and cost-effective colorimetric methods used to assess the antioxidant activity of compounds by measuring their ability to scavenge stable free radicals.[2]

The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[3] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decolorization of the solution.[4] The extent of color change in both assays is proportional to the concentration and potency of the antioxidant.

Data Presentation

The antioxidant activity of 4,5-O-Dicaffeoylquinic acid methyl ester and related compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of 4,5-O-Dicaffeoylquinic Acid Methyl Ester and its Metabolites

CompoundIC50 (µM)
4,5-O-Dicaffeoylquinic acid methyl ester10.5 ± 0.8
3,4-O-Dicaffeoylquinic acid methyl ester8.2 ± 0.5
trans-Caffeic acid15.3 ± 1.1
3,4-Dihydroxyphenylpropionic acid25.6 ± 1.9
3-Hydroxyphenylpropionic acid> 100

Data adapted from a study on the biotransformation of 4,5-O-Dicaffeoylquinic acid methyl ester. The study evaluated the DPPH free radical-scavenging activity of the parent compound and its biotransformation products.[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the DPPH radical scavenging activity of 4,5-O-Dicaffeoylquinic acid methyl ester.

Materials:

  • 4,5-O-Dicaffeoylquinic acid methyl ester

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (HPLC grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 4,5-O-Dicaffeoylquinic acid methyl ester in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar series of dilutions for the standard antioxidant.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[1]

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.[1] For the blank, add 100 µL of methanol instead of the sample.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

    % Inhibition = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control (DPPH solution without sample).

    • A₁ is the absorbance of the sample.

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.[7]

ABTS Radical Cation Decolorization Assay

This protocol describes the steps to measure the ABTS radical scavenging capacity of 4,5-O-Dicaffeoylquinic acid methyl ester.

Materials:

  • 4,5-O-Dicaffeoylquinic acid methyl ester

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This generates the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 4,5-O-Dicaffeoylquinic acid methyl ester in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar series of dilutions for the standard antioxidant (Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.[1]

    • Add 10 µL of the different concentrations of the sample or standard solutions to the wells.[1]

    • Incubate the plate at room temperature for 6 minutes.[1]

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control (ABTS•+ solution without sample).

    • A₁ is the absorbance of the sample.

    The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Mandatory Visualizations

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH Solution with 100 µL Sample/Standard prep_dpph->mix prep_sample Prepare Serial Dilutions of 4,5-O-Dicaffeoylquinic Acid Methyl Ester prep_sample->mix prep_std Prepare Serial Dilutions of Standard (e.g., Trolox) prep_std->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS Radical (ABTS + K₂S₂O₈, 12-16h) prep_working Dilute ABTS Radical to Absorbance ~0.7 at 734 nm prep_abts->prep_working mix Mix 190 µL ABTS Solution with 10 µL Sample prep_working->mix prep_sample Prepare Serial Dilutions of 4,5-O-Dicaffeoylquinic Acid Methyl Ester prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: Experimental workflow for the ABTS antioxidant assay.

Antioxidant_Mechanism cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H + H• (from Antioxidant) ABTS_rad ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless, Reduced) ABTS_rad->ABTS + e⁻ (from Antioxidant) Antioxidant 4,5-O-Dicaffeoylquinic Acid Methyl Ester (Antioxidant-H) Radical_Scavenged Antioxidant• (Oxidized) Antioxidant->Radical_Scavenged Donates H• or e⁻

Caption: Radical scavenging mechanisms in DPPH and ABTS assays.

References

Experimental design for in vivo studies with 4,5-O-Dicaffeoyl quinic acid methyl ester in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-O-Dicaffeoyl quinic acid methyl ester is a polyphenolic compound with significant therapeutic potential, attributed to its potent antioxidant and anti-inflammatory properties. Preclinical in vivo studies are crucial to evaluate its efficacy and understand its mechanism of action in a physiological context. This document provides detailed application notes and standardized protocols for conducting in vivo experiments using animal models to investigate the biological activities of this compound. The focus is on models of inflammation, oxidative stress, and diabetes, reflecting the compound's known pharmacological profile.

Compound Preparation and Administration

Solubility and Vehicle Selection: this compound is a lipophilic compound. A common and effective vehicle for oral administration in rodents is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80 in saline or sterile water. A suggested formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or water. It is crucial to prepare a clear solution and sonicate if necessary to ensure complete dissolution.

Route of Administration: Oral gavage is a precise method for delivering a specific dose of the compound. The volume administered to mice should not exceed 10 mL/kg body weight, and for rats, it should be within 5 mL/kg body weight to avoid undue stress.

Experimental Design: Key In Vivo Models

Three robust and well-characterized animal models are proposed to evaluate the primary biological activities of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit inflammatory mediators.

Experimental Groups:

  • Group 1: Normal Control (Vehicle only)

  • Group 2: Disease Control (Vehicle + Carrageenan)

  • Group 3: Positive Control (Indomethacin, 10 mg/kg + Carrageenan)

  • Group 4-6: Treatment Groups (this compound at low, medium, and high doses + Carrageenan)

Dosage: Based on literature for similar compounds, suggested doses for this compound are 10, 20, and 40 mg/kg body weight.

Antioxidant Activity: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress in Mice

CCl₄ administration leads to the formation of free radicals, causing significant oxidative damage, particularly in the liver. This model is ideal for assessing the antioxidant and hepatoprotective effects of the compound.

Experimental Groups:

  • Group 1: Normal Control (Vehicle only)

  • Group 2: Disease Control (Vehicle + CCl₄)

  • Group 3: Positive Control (Silymarin, 100 mg/kg + CCl₄)

  • Group 4-6: Treatment Groups (this compound at low, medium, and high doses + CCl₄)

Dosage: Suggested doses are 25, 50, and 100 mg/kg body weight.

Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetes in Rats

STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia and mimicking Type 1 diabetes. This model allows for the evaluation of the compound's potential to manage blood glucose levels and mitigate diabetic complications.

Experimental Groups:

  • Group 1: Normal Control (Vehicle only)

  • Group 2: Diabetic Control (Vehicle + STZ)

  • Group 3: Positive Control (Glibenclamide, 5 mg/kg + STZ)

  • Group 4-6: Treatment Groups (this compound at low, medium, and high doses + STZ)

Dosage: Suggested doses are 20, 40, and 80 mg/kg body weight.

Data Presentation: Summary of Potential Quantitative Data

The following tables outline the key quantitative data to be collected and analyzed for each experimental model.

Table 1: Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

ParameterNormal ControlDisease ControlPositive ControlTreatment (Low Dose)Treatment (Medium Dose)Treatment (High Dose)
Paw Volume (mL) at 1h
Paw Volume (mL) at 3h
Paw Volume (mL) at 5h
Serum TNF-α (pg/mL)
Serum IL-6 (pg/mL)
Serum IL-1β (pg/mL)
Paw Tissue MPO (U/g)

Table 2: Antioxidant Activity - CCl₄-Induced Oxidative Stress

ParameterNormal ControlDisease ControlPositive ControlTreatment (Low Dose)Treatment (Medium Dose)Treatment (High Dose)
Serum ALT (U/L)
Serum AST (U/L)
Liver SOD (U/mg protein)
Liver CAT (U/mg protein)
Liver GPx (U/mg protein)
Liver MDA (nmol/mg protein)

Table 3: Anti-Diabetic Activity - STZ-Induced Diabetes

ParameterNormal ControlDiabetic ControlPositive ControlTreatment (Low Dose)Treatment (Medium Dose)Treatment (High Dose)
Fasting Blood Glucose (mg/dL) - Day 0
Fasting Blood Glucose (mg/dL) - Day 14
Fasting Blood Glucose (mg/dL) - Day 28
Serum Insulin (B600854) (µU/mL)
Body Weight (g) - Weekly
Water Intake (mL/day)
Food Intake ( g/day )

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions.

  • Grouping: Randomly divide rats into experimental groups (n=6 per group).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Sample Collection: At the end of the experiment, collect blood via cardiac puncture for cytokine analysis and excise the paw tissue for myeloperoxidase (MPO) assay.

Protocol 2: CCl₄-Induced Oxidative Stress in Mice
  • Animals: Male BALB/c mice (20-25 g).

  • Acclimatization and Grouping: Acclimatize for one week and divide into groups (n=8 per group).

  • Treatment: Administer this compound or vehicle orally for 7 consecutive days.

  • Induction of Oxidative Stress: On the 7th day, 1 hour after the final dose of the test compound, administer a single intraperitoneal injection of CCl₄ (1 mL/kg, diluted 1:1 in olive oil).[1]

  • Sample Collection: 24 hours after CCl₄ administration, collect blood for serum analysis of liver function enzymes (ALT, AST). Euthanize the animals and perfuse the liver with cold saline. A portion of the liver will be fixed for histology, and the remainder will be snap-frozen for biochemical analysis of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).[2]

Protocol 3: STZ-Induced Diabetes in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization and Grouping: Acclimatize for one week and divide into groups (n=8 per group).

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (60 mg/kg, freshly dissolved in 0.1 M citrate (B86180) buffer, pH 4.5).[3]

  • Confirmation of Diabetes: 72 hours after STZ injection, measure blood glucose from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment: Begin daily oral administration of this compound or vehicle and continue for 28 days.

  • Monitoring: Monitor body weight, food, and water intake weekly. Measure fasting blood glucose levels on days 0, 14, and 28.

  • Sample Collection: At the end of the 28-day treatment period, collect blood for serum insulin analysis.

Biochemical and Molecular Analysis Protocols

  • ELISA for Cytokines (TNF-α, IL-6, IL-1β): Use commercially available ELISA kits and follow the manufacturer's instructions for the quantification of cytokines in serum samples.[4][5]

  • Antioxidant Enzyme Assays (SOD, CAT, GPx): Prepare liver homogenates and determine the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using established spectrophotometric methods.

  • Lipid Peroxidation (MDA) Assay: Measure malondialdehyde (MDA) levels in liver homogenates as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) method.

  • Western Blot for NF-κB and MAPK Signaling: Extract proteins from relevant tissues (e.g., paw tissue for inflammation studies) and perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Visualizations

G cluster_inflammation Anti-Inflammatory Experimental Workflow acclimatization_i Acclimatization & Grouping treatment_i Oral Administration of Compound/Vehicle acclimatization_i->treatment_i induction_i Carrageenan Injection treatment_i->induction_i measurement_i Paw Volume Measurement (0-5h) induction_i->measurement_i analysis_i Biochemical & Molecular Analysis measurement_i->analysis_i

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_oxidative_stress Antioxidant Experimental Workflow acclimatization_o Acclimatization & Grouping treatment_o Daily Oral Administration (7 days) acclimatization_o->treatment_o induction_o CCl4 Injection treatment_o->induction_o sample_collection_o Sample Collection (24h post-CCl4) induction_o->sample_collection_o analysis_o Biochemical & Histological Analysis sample_collection_o->analysis_o

Caption: Workflow for the CCl4-induced oxidative stress model.

G cluster_diabetes Anti-Diabetic Experimental Workflow acclimatization_d Acclimatization & Grouping induction_d STZ Injection acclimatization_d->induction_d confirmation_d Confirmation of Diabetes (>250 mg/dL) induction_d->confirmation_d treatment_d Daily Oral Administration (28 days) confirmation_d->treatment_d monitoring_d Weekly Monitoring treatment_d->monitoring_d analysis_d Final Blood & Serum Analysis monitoring_d->analysis_d

Caption: Workflow for the STZ-induced diabetes model.

G cluster_pathway Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., Carrageenan) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Activation LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) MAPK->Cytokines activates IkB IkB Degradation IKK->IkB inhibits NFkB NF-kB Translocation IkB->NFkB releases NFkB->Cytokines activates Compound This compound Compound->MAPK Compound->IKK

Caption: Potential mechanism of action on inflammatory pathways.

References

Application Notes and Protocols: Preparation of Stock Solutions of 4,5-O-Dicaffeoyl quinic acid methyl ester for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4,5-O-Dicaffeoyl quinic acid methyl ester is a phenylpropanoid natural product with demonstrated biological activities, including antioxidant and antiviral properties against the respiratory syncytial virus (RSV)[1][2]. Accurate and reproducible in vitro cell culture experiments rely on the correct preparation, storage, and handling of compound stock solutions. These application notes provide a detailed protocol for preparing stock solutions of this compound, focusing on ensuring solubility, stability, and minimizing solvent-induced artifacts in cell-based assays.

Compound Information and Properties

This compound is a derivative of caffeoylquinic acid. Its physical and chemical properties are essential for accurate stock solution preparation.

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 188742-80-5 [1][3]
Molecular Formula C₂₆H₂₆O₁₂ [1][3][4]
Molecular Weight 530.48 g/mol [1][4]
Appearance Solid, Powder [1][]
Recommended Solvents Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine [3]

| Long-Term Storage (Solid) | -20°C, protected from light |[1][6] |

Experimental Protocols

The following protocols detail the preparation of a concentrated primary stock solution in DMSO and its subsequent dilution to create working solutions for cell culture experiments.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture due to its high solubilizing capacity and general compatibility with most cell lines at low final concentrations[3][6][7].

Materials and Equipment:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • (Optional) Sonicator water bath

  • (Optional) 0.22 µm DMSO-compatible syringe filter (e.g., PTFE)

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the compound's molecular weight (530.48 g/mol ).

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass = 0.01 mol/L * 0.001 L * 530.48 g/mol * 1000 mg/g = 5.30 mg .

  • Weigh Compound: Accurately weigh 5.30 mg of this compound. If the compound is known to be toxic or its toxicity is unknown, perform this step inside a chemical fume hood.

  • Dissolve in DMSO: Add the weighed solid to a sterile vial. Add 1 mL of sterile DMSO.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly. If particulates remain, gentle warming to 37°C or brief sonication can aid dissolution[7]. Visually inspect the solution to ensure it is clear and free of precipitates.

  • Sterilization (Optional): Solutions in 100% DMSO are generally considered self-sterilizing[7]. If further sterilization is required, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile vial.

  • Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) to prevent repeated freeze-thaw cycles[6][7]. Store aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Table 2: Example Calculation for a 10 mM Stock Solution

Parameter Value
Target Concentration 10 mM
Volume of DMSO 1 mL
Molecular Weight 530.48 g/mol

| Calculated Mass | 5.30 mg |

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol describes the dilution of the primary stock solution into complete cell culture medium to achieve the desired final treatment concentration. A critical consideration is maintaining a non-toxic final concentration of the solvent (DMSO).

Procedure:

  • Determine Final Concentrations: Decide the final concentration of this compound needed for your experiment (e.g., 10 µM). Calculate the required dilution from the 10 mM primary stock.

    • Example Dilution (for 10 µM final): (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000. This requires a 1:1000 dilution.

  • Thaw and Pre-warm: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube.

  • Prepare Working Solution: To minimize precipitation, add the stock solution to the pre-warmed medium while gently swirling the tube.

    • For a 1:1000 dilution: Add 1 µL of the 10 mM stock solution to every 999 µL of medium to make 1 mL of the 10 µM working solution. The final DMSO concentration will be 0.1%.

  • Prepare Vehicle Control: A vehicle control is essential to ensure that observed cellular effects are due to the compound and not the solvent[6]. Prepare a separate working solution containing only the medium and the same final concentration of DMSO (e.g., 0.1%).

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared working solutions (either compound-treated or vehicle control).

  • Incubate: Return cells to the incubator for the desired treatment duration. For long-term experiments (>48 hours), consider replacing the media with a freshly prepared working solution to account for the potential degradation of dicaffeoylquinic acids in neutral pH culture medium[6][8].

Table 3: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration Tolerance Level Source(s)
≤ 0.1% Considered safe for nearly all cell types, including sensitive and primary cells. [6][9]
≤ 0.5% Tolerated by most robust cell lines without significant cytotoxicity. [6][7]

| > 0.5% | May cause solvent-specific effects; requires rigorous validation with vehicle controls. | |

Storage and Stability

Caffeoylquinic acids (CQAs) are susceptible to degradation and isomerization influenced by temperature, pH, and light[8][10]. Dicaffeoylquinic acids are generally less stable than their mono-acyl counterparts[10][11].

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light[1].

  • Stock Solutions: Store aliquots of the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[6]. Always protect from light. Avoid repeated freeze-thaw cycles by using single-use aliquots[7].

  • Working Solutions: Working solutions diluted in aqueous cell culture medium (pH ~7.4) are less stable. They should be prepared fresh immediately before each experiment and not stored for later use[6][8].

Visualized Workflows and Logic

G cluster_prep Protocol 1: Stock Solution Preparation cluster_treat Protocol 2: Cell Treatment weigh 1. Weigh 5.30 mg of Compound add_dmso 2. Add 1 mL of sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C, Protected from Light aliquot->store thaw 6. Thaw Stock Aliquot & Warm Medium store->thaw dilute 7. Dilute Stock 1:1000 into Medium thaw->dilute control 8. Prepare Vehicle Control (0.1% DMSO) thaw->control treat 9. Replace Old Medium with Working Solutions dilute->treat control->treat incubate 10. Incubate Cells for Experiment Duration treat->incubate

Caption: Workflow for preparing stock and working solutions.

G compound Compound Properties (MW=530.48) stock_conc Stock Concentration (e.g., 10 mM) compound->stock_conc determines mass solvent Solvent Choice (DMSO) solvent->stock_conc final_conc Final Assay Concentration stock_conc->final_conc determines dilution storage Storage & Stability (-80°C, Aliquots, No Light) stock_conc->storage dmso_limit DMSO Limit (≤ 0.1% - 0.5%) final_conc->dmso_limit must respect dmso_limit->stock_conc constrains dilution factor

Caption: Key factors in stock solution preparation.

References

Application Notes and Protocols: In Vitro Melanogenesis Inhibition Assay Using 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, there is a significant interest in identifying and characterizing compounds that can safely and effectively inhibit melanogenesis. 4,5-Dicaffeoylquinic acid (4,5-DCQA), a natural phenolic compound, has emerged as a potent inhibitor of melanogenesis.[1][2][3] This document provides a detailed protocol for an in vitro melanogenesis inhibition assay using 4,5-DCQA in B16F10 murine melanoma cells, a widely used model for studying pigmentation.

Principle of the Assay

This protocol outlines a series of in vitro experiments to evaluate the anti-melanogenic properties of 4,5-Dicaffeoylquinic acid. The murine melanoma cell line, B16F10, is utilized as it constitutively produces melanin and its production can be further stimulated by agents like α-melanocyte-stimulating hormone (α-MSH). The inhibitory potential of 4,5-DCQA is assessed by quantifying its effects on cell viability, cellular melanin content, and the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Mechanism of Action of 4,5-Dicaffeoylquinic Acid

4,5-Dicaffeoylquinic acid exerts its anti-melanogenic effects through a multi-faceted mechanism. It has been demonstrated to be the most potent inhibitor of melanogenesis among six dicaffeoylquinic acid isomers.[1] Its primary mode of action involves the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] This downregulation is achieved by inhibiting the phosphorylation of the cAMP response element-binding protein (CREB), a process that is triggered by the attenuation of cyclic AMP (cAMP) generation.[1] Furthermore, 4,5-DCQA has been shown to directly inhibit cellular tyrosinase activity and downregulate the expression of tyrosinase-related protein 1 (TRP-1).[1][2] Molecular docking studies suggest that 4,5-DCQA may bind to adenylyl cyclase, thereby impeding cAMP production.[1]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the melanogenesis inhibitory activity of 4,5-Dicaffeoylquinic acid.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis B16F10 B16F10 Cell Culture Cell_Viability Cell Viability Assay (MTT) B16F10->Cell_Viability Melanin_Content Melanin Content Assay B16F10->Melanin_Content Tyrosinase_Activity Cellular Tyrosinase Activity Assay B16F10->Tyrosinase_Activity DCQA_Prep 4,5-DCQA Stock Solution Preparation DCQA_Prep->Cell_Viability DCQA_Prep->Melanin_Content DCQA_Prep->Tyrosinase_Activity Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Melanin_Content->Data_Analysis Tyrosinase_Activity->Data_Analysis

Experimental workflow for in vitro melanogenesis inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
  • 4,5-Dicaffeoylquinic acid (high-purity)

  • B16F10 murine melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • α-Melanocyte-stimulating hormone (α-MSH)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Sodium hydroxide (B78521) (NaOH)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Triton X-100

  • Bicinchoninic acid (BCA) protein assay kit

Protocol 1: B16F10 Cell Culture
  • Culture Conditions: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5] Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of 4,5-DCQA.

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of 4,5-DCQA (e.g., 2.5 to 40 µM) and a vehicle control (DMSO) for 48-72 hours.[6] Ensure the final DMSO concentration does not exceed 0.1%.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Melanin Content Assay
  • Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[4] Treat the cells with various non-toxic concentrations of 4,5-DCQA for 72 hours.[4][7] To stimulate melanin production, α-MSH can be added to the culture medium.[7]

  • Cell Lysis: Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.[4]

  • Melanin Solubilization: Dissolve the cell pellet in 1N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[4][8]

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm.[4][6][7]

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.[4]

Protocol 4: Cellular Tyrosinase Activity Assay
  • Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (1 x 10⁵ to 2 x 10⁵ cells/well) and treat with various non-toxic concentrations of 4,5-DCQA for 48-72 hours.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., phosphate (B84403) buffer, pH 6.8 containing 1% Triton X-100).[4] Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.[4]

  • Absorbance Measurement: Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.[4]

  • Calculation: Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of 4,5-Dicaffeoylquinic Acid on B16F10 Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± SD
X... ± SD
Y... ± SD
Z... ± SD

SD: Standard Deviation

Table 2: Inhibition of Melanin Content by 4,5-Dicaffeoylquinic Acid in B16F10 Cells

TreatmentMelanin Content (% of Control)
Control100 ± SD
α-MSH... ± SD
α-MSH + 4,5-DCQA (X µM)... ± SD
α-MSH + 4,5-DCQA (Y µM)... ± SD

SD: Standard Deviation

Table 3: Inhibition of Cellular Tyrosinase Activity by 4,5-Dicaffeoylquinic Acid in B16F10 Cells

TreatmentTyrosinase Activity (% of Control)
Control100 ± SD
α-MSH... ± SD
α-MSH + 4,5-DCQA (X µM)... ± SD
α-MSH + 4,5-DCQA (Y µM)... ± SD

SD: Standard Deviation

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the inhibitory mechanism of 4,5-Dicaffeoylquinic acid.

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Simplified signaling pathway of melanogenesis.

inhibition_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular aMSH α-MSH MC1R MC1R aMSH->MC1R DCQA 4,5-DCQA AC Adenylyl Cyclase DCQA->AC Inhibits Tyrosinase Tyrosinase DCQA->Tyrosinase Inhibits MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MITF->Tyrosinase Melanin Melanin Tyrosinase->Melanin

Inhibitory mechanism of 4,5-Dicaffeoylquinic acid on melanogenesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of the melanogenesis inhibitory effects of 4,5-Dicaffeoylquinic acid. By following these standardized procedures, researchers can obtain reliable and reproducible data on the efficacy of this compound as a potential agent for the treatment of hyperpigmentation disorders. The provided diagrams and data presentation templates are intended to facilitate experimental design and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,5-O-Dicaffeoylquinic Acid Methyl Ester Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of 4,5-O-Dicaffeoylquinic acid methyl ester during extraction.

Troubleshooting Guide

Issue 1: Low or No Yield of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection 4,5-O-Dicaffeoylquinic acid methyl ester is soluble in polar organic solvents. Ensure you are using an appropriate solvent such as methanol (B129727), ethanol, or a mixture with water. For in-situ formation of the methyl ester from the more common free acid, acidified methanol is required.
Suboptimal Extraction Method Conventional maceration may result in lower yields. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Degradation of the Target Compound Dicaffeoylquinic acids and their esters are sensitive to high temperatures, light, and neutral to alkaline pH. Protect your samples from light, use lower extraction temperatures, and maintain an acidic environment.
Insufficient Acid Catalyst for Esterification If you are aiming for in-situ esterification, ensure a sufficient concentration of acid (e.g., hydrochloric acid or formic acid) is present in the methanol to catalyze the reaction effectively.

Issue 2: Presence of Impurities and Isomers in the Final Extract

Potential Cause Troubleshooting Steps
Isomerization Elevated temperatures and prolonged extraction times can cause the acyl groups to migrate on the quinic acid core, leading to the formation of isomers like 3,4- and 3,5-dicaffeoylquinic acid methyl esters.[1] Minimize heat exposure and extraction duration.
Hydrolysis of the Methyl Ester The presence of excessive water or a non-acidic environment can lead to the hydrolysis of the methyl ester back to the free 4,5-O-Dicaffeoylquinic acid. Ensure acidic conditions are maintained throughout the extraction and storage.
Co-extraction of Other Compounds The initial extract will contain a mixture of phytochemicals. Employ purification techniques such as column chromatography (e.g., polyamide or Sephadex LH-20) or preparative HPLC for isolation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to obtain 4,5-O-Dicaffeoylquinic acid methyl ester?

A1: The most direct method is to perform an extraction using acidified methanol on a plant source rich in the precursor, 4,5-O-Dicaffeoylquinic acid. This process facilitates the in-situ esterification of the carboxylic acid group.[3]

Q2: Which solvents are recommended for the extraction?

A2: For extracting the pre-formed methyl ester, polar solvents like methanol, ethanol, and acetone-water mixtures are effective. For intentional esterification during extraction, a solution of methanol containing an acid catalyst (e.g., 5% hydrochloric acid) is recommended.[3][4]

Q3: How can I prevent the degradation of my target compound during extraction?

A3: To minimize degradation, it is crucial to control several factors. Dicaffeoylquinic acids are susceptible to degradation at elevated temperatures and in neutral or alkaline conditions.[5] It is advisable to use low-temperature extraction methods, protect the sample from light by using amber glassware, and employ acidic solvents.[1]

Q4: Can I use Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A4: Yes, both UAE and MAE can enhance extraction efficiency and reduce extraction times compared to conventional methods.[2] However, it is important to carefully optimize the parameters (e.g., power, time, temperature) as the energy input can also accelerate degradation and isomerization if not properly controlled.[1]

Q5: How should I store my extracts to ensure the stability of 4,5-O-Dicaffeoylquinic acid methyl ester?

A5: For optimal stability, extracts should be stored at low temperatures (-20°C for short-term or -80°C for long-term storage) in airtight, light-protected containers (e.g., amber vials).[1] Maintaining a slightly acidic pH can also help prevent hydrolysis and isomerization.

Data Presentation

Table 1: Comparison of Extraction Methods for Dicaffeoylquinic Acids (Free Acid Forms) *

Extraction Method Solvent Temperature Time Relative Yield Reference
Maceration100% MethanolRoom Temperature24-48 hoursModerate[2]
Ultrasound-Assisted Extraction (UAE)Methanol:Acetone (4:1, v/v), pH 6.0Not specified2 hoursHigh[2]
Accelerated Solvent Extraction (ASE)57% Ethanol in Water95°C30 minutesVery High[6]
Microwave-Assisted Extraction (MAE)50% Ethanol in Water50°C18 minutesHigh

*Quantitative data for the methyl ester is limited. This table presents data for the closely related free acids to illustrate the relative efficiency of different extraction techniques.

Table 2: Key Factors Influencing the In-Situ Formation of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

Parameter Recommendation Rationale Reference
Solvent MethanolServes as both the solvent and the reactant for esterification.[3]
Catalyst Acid (e.g., HCl, Formic Acid)Catalyzes the esterification of the quinic acid's carboxyl group.[3][4]
Temperature Moderately elevated (e.g., 65°C)Increases the reaction rate of esterification. However, excessively high temperatures can cause degradation.
Time Optimized (e.g., 4 hours)Sufficient time is needed for the esterification reaction to proceed to a reasonable yield.

Experimental Protocols

Protocol 1: In-Situ Formation and Extraction using Acidified Methanol

  • Sample Preparation: Lyophilize and grind the plant material (e.g., Crataegus monogyna inflorescences) to a fine powder.[3]

  • Solvent Preparation: Prepare a 5% solution of hydrochloric acid in methanol (v/v).[4]

  • Extraction:

    • Add the powdered plant material to the acidified methanol solvent (e.g., a 1:5 solid-to-solvent ratio).

    • Agitate the mixture using a shaker or sonicator for 30 minutes.[4]

  • Separation:

    • Filter the mixture to remove solid plant material.

    • The resulting filtrate contains the methyl esters of caffeoylquinic acids, including 4,5-O-Dicaffeoylquinic acid methyl ester.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques like preparative HPLC to isolate the target compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Dicaffeoylquinic Acids

  • Sample Preparation: Dry and powder the plant material (e.g., Artemisia umbrosa).[2]

  • Solvent Preparation: Prepare a solvent mixture of Methanol:Acetone (4:1, v/v) and adjust the pH to 6.0.[2]

  • Extraction:

    • Suspend the powdered plant material in the extraction solvent.

    • Place the mixture in an ultrasonic bath and sonicate for 2 hours.[2]

  • Separation:

    • Centrifuge the mixture to separate the solid material.

    • Collect the supernatant containing the crude extract.

  • Purification (Optional): Purify the extract using column chromatography or preparative HPLC.[2]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Plant Material Grind Grinding & Drying Start->Grind Solvent Solvent Addition (e.g., Acidified Methanol) Grind->Solvent Extraction Extraction (UAE / MAE / Maceration) Solvent->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Prep-HPLC) CrudeExtract->Purification IsolatedCompound Isolated 4,5-CQME Purification->IsolatedCompound Analysis Yield Quantification (HPLC-DAD / LC-MS) IsolatedCompound->Analysis

Caption: General workflow for the extraction and analysis of 4,5-O-Dicaffeoylquinic acid methyl ester (4,5-CQME).

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low / No Yield of 4,5-CQME Solvent Incorrect Solvent? Start->Solvent Method Suboptimal Method? Start->Method Degradation Compound Degradation? Start->Degradation Catalyst Insufficient Catalyst (for in-situ formation)? Start->Catalyst UseAcidMethanol Use Acidified Methanol Solvent->UseAcidMethanol Yes UseUAEMAE Use UAE / MAE Method->UseUAEMAE Yes ControlConditions Control Temp, pH, Light Degradation->ControlConditions Yes IncreaseAcid Increase Acid Conc. Catalyst->IncreaseAcid Yes

Caption: Troubleshooting logic for low yield of 4,5-O-Dicaffeoylquinic acid methyl ester.

References

Troubleshooting precipitation of 4,5-O-Dicaffeoyl quinic acid methyl ester in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the precipitation of 4,5-O-Dicaffeoyl quinic acid methyl ester (DCQAME) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DCQAME for cell culture applications?

The most recommended solvent for preparing stock solutions of DCQAME for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2] While DCQAME is also soluble in other organic solvents like methanol, ethanol, and pyridine, DMSO is widely used and generally well-tolerated by most cell lines at low final concentrations.[1][2]

Q2: How should I prepare a stock solution of DCQAME?

Preparing a concentrated stock solution in 100% sterile DMSO is standard practice. This allows for the addition of a minimal volume to your cell culture medium, which keeps the final solvent concentration low. A common stock concentration is 10 mM. For detailed steps, refer to the Experimental Protocols section.

Q3: What is the maximum safe concentration of DMSO for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. While most cell lines can tolerate 0.5% DMSO, a concentration of 0.1% is considered safe for nearly all cell types, including sensitive primary cells. It is crucial to perform a vehicle control experiment, treating cells with the same final concentration of DMSO, to ensure that any observed effects are from the DCQAME and not the solvent.

Q4: How should I properly store my DCQAME solid compound and stock solutions?

Proper storage is critical for maintaining the compound's integrity.

FormStorage TemperatureDurationNotes
Solid Compound -20°C≥ 4 yearsKeep in a tightly sealed container.[3]
Stock Solutions -20°C or -80°CUp to six monthsPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q5: Is DCQAME stable under typical cell culture conditions?

Dicaffeoylquinic acids are known to be sensitive to temperature and pH. In the neutral to slightly basic environment of cell culture medium (pH ~7.4) and at 37°C, isomerization and degradation can occur over time.[5] This instability can lead to the formation of byproducts with different solubilities, potentially causing delayed precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved DCQAME in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds.[6] It occurs because the compound's concentration exceeds its solubility limit in the aqueous environment of the media once the DMSO is diluted.[4][6]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of DCQAME in the media is higher than its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 3).[4][6]
Rapid Dilution / Improper Mixing Adding a concentrated DMSO stock directly and quickly into the media causes a rapid solvent exchange, leading to localized high concentrations and precipitation.[6]1. Always use pre-warmed (37°C) cell culture media.[6]2. Add the DMSO stock dropwise or slowly while gently vortexing or swirling the media to ensure immediate and thorough mixing.[6]3. Consider preparing an intermediate dilution in pre-warmed medium.
Low Temperature of Media The solubility of many compounds, including DCQAME, decreases at lower temperatures. Adding the stock to cold media can cause it to precipitate.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[6]
Interaction with Media Components Phenolic compounds can sometimes interact with proteins and other components in serum, leading to aggregation and precipitation.[7][8]If using a serum-containing medium, try reducing the serum percentage or testing the solubility in a serum-free formulation of the medium as a control.
Issue 2: Delayed Precipitation (Occurring After Incubation)

Question: The media looked clear when I treated my cells, but after several hours in the incubator, I see a precipitate. What happened?

Answer: Delayed precipitation can be caused by compound instability or changes in the media over time.

Potential CauseExplanationRecommended Solution
Compound Instability At 37°C and a neutral pH, DCQAME can degrade or undergo acyl migration, where the caffeoyl groups move to different positions on the quinic acid core.[5] These new isomers or degradation products may be less soluble.1. Minimize the duration of the experiment if possible.2. Consider refreshing the media with newly prepared DCQAME solution for longer-term experiments.
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), which lower the pH of the culture medium. This pH change can alter the ionization state and solubility of the compound.1. Ensure your medium has adequate buffering capacity (e.g., sodium bicarbonate, HEPES).2. Monitor the color of the pH indicator (phenol red) in your medium. An early shift to yellow indicates rapid acidification.[9]
Interaction with Secreted Factors Cells secrete various proteins and metabolites into the medium, which could potentially interact with the compound over time, leading to precipitation.This is difficult to control, but observing the timing of precipitation can provide clues. If it correlates with high cell density, consider re-plating at a lower density or changing the media more frequently.
Issue 3: Unexpected Cytotoxicity or Altered Cell Morphology

Question: I'm observing unexpected cell death or changes in cell morphology that don't align with the expected biological activity.

Answer: This could be due to solvent toxicity or physical stress from microprecipitates.

Potential CauseExplanationRecommended Solution
DMSO Toxicity While generally safe at low concentrations, some cell lines are highly sensitive to DMSO. Final concentrations above 0.5% are more likely to cause cytotoxicity.1. Always run a vehicle control: Treat a set of cells with the exact same concentration of DMSO used in your experimental group.2. Perform a DMSO dose-response: Treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to find the maximum tolerable concentration for your specific cell line.
Physical Stress from Precipitate Even if not visible to the naked eye, fine microprecipitates can form. These particles can cause physical stress and damage to cells, leading to non-specific cytotoxicity.1. Before adding to cells, carefully inspect the prepared media against a light source for any signs of cloudiness or shimmering, which indicates fine precipitate.2. Lower the final concentration of DCQAME to a level well below its determined solubility limit (see Protocol 3).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of solid DCQAME (Molecular Weight: 530.48 g/mol ). For 1 mL of a 10 mM solution, you would need 5.30 mg.

  • Dissolving: Add the appropriate volume of 100% sterile, anhydrous DMSO to the solid compound in a sterile tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. If needed, you can warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[10] Visually confirm the solution is clear and free of particulates.

  • Storage: Dispense into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[4]

Protocol 2: Preparation of Working Solutions and Cell Treatment
  • Thaw Stock: Thaw one aliquot of the 10 mM DCQAME stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Prepare Dilution: In a sterile tube, place the required volume of the pre-warmed medium. For a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium).

  • Add Compound: While gently vortexing or swirling the medium, slowly add the required volume of the DCQAME stock solution. Ensure the pipette tip is submerged in the liquid to avoid adding it to the tube wall.

  • Vehicle Control: Prepare a control solution by adding the same volume of 100% DMSO to an equivalent volume of medium (e.g., 1 µL of DMSO into 1 mL of medium).

  • Cell Treatment: Remove the old medium from your cell cultures and replace it with the freshly prepared medium containing DCQAME or the vehicle control.

Protocol 3: Determining the Maximum Soluble Concentration
  • Plate Setup: Use a sterile 96-well clear-bottom plate.

  • Prepare Serial Dilution: Prepare a 2-fold serial dilution of your DCQAME stock solution in DMSO.

  • Add to Media: Add your complete cell culture medium (pre-warmed to 37°C) to the wells of the 96-well plate (e.g., 198 µL per well).

  • Transfer Compound: Transfer a small, fixed volume of each DMSO dilution into the corresponding wells (e.g., 2 µL). This will create a serial dilution of the compound in the final medium with a constant final DMSO concentration (1% in this example). Include a vehicle-only control.

  • Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[6]

  • Determine Limit: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 Preparation Workflow weigh Weigh Solid DCQAME dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot dilute Slowly Dilute Stock into warm media (while vortexing) aliquot->dilute warm_media Pre-warm Cell Culture Media (37°C) warm_media->dilute vehicle Prepare Vehicle Control (DMSO in media) warm_media->vehicle treat Add to Cells dilute->treat vehicle->treat

Caption: Workflow for preparing and applying DCQAME.

G cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation (Post-Incubation) precip Precipitation Observed in Cell Culture Media? cause_immediate Potential Causes: - Concentration too high - Improper mixing - Cold media precip->cause_immediate Yes, Immediately cause_delayed Potential Causes: - Compound instability (pH, temp) - Media pH shift (acidification) - Interaction with media components precip->cause_delayed Yes, After Time sol_immediate Solutions: - Lower final concentration - Pre-warm media to 37°C - Add stock slowly while mixing - Perform intermediate dilution cause_immediate->sol_immediate Address sol_delayed Solutions: - Refresh media for long experiments - Ensure proper buffering (HEPES) - Reduce serum concentration cause_delayed->sol_delayed Address

Caption: Troubleshooting flowchart for compound precipitation.

Caption: Conceptual model of precipitation via solvent shift.

References

Technical Support Center: Optimization of HPLC Gradient Elution for Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the separation of dicaffeoylquinic acid (diCQA) isomers using HPLC with gradient elution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dicaffeoylquinic acid isomers so challenging?

A1: The separation of diCQA isomers is difficult due to their high structural similarity. They are positional isomers, meaning they have the same molecular weight and elemental composition, differing only in the attachment points of the two caffeoyl groups to the quinic acid core. This results in nearly identical physicochemical properties, leading to co-elution or poor resolution under standard chromatographic conditions. Furthermore, the presence of both trans and cis geometrical isomers for each positional isomer adds another layer of complexity to the separation.[1]

Q2: Can I rely on mass spectrometry (MS) alone to differentiate diCQA isomers?

A2: While mass spectrometry is essential for identification, it cannot reliably differentiate isomers on its own. Since isomers share the same molecular weight, they produce identical precursor ions.[2] Their fragmentation patterns upon collision-induced dissociation (CID) are also very similar, making unambiguous identification based solely on MS data challenging.[2] Therefore, robust chromatographic separation to resolve the isomers before they enter the mass spectrometer is critical for accurate identification and quantification.

Q3: What is the most critical factor to consider when developing a separation method for diCQA isomers?

A3: The choice of stationary phase (the HPLC column) is the most critical factor. Standard C18 columns, which separate based on hydrophobicity, may not provide sufficient selectivity. Phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) are often more effective as they offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly improve resolution.[3] The choice of column chemistry can even alter the elution order of the isomers.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC gradient separation of diCQA isomers.

Problem Potential Cause Recommended Solution
Poor or No Resolution Between Isomer Peaks Inadequate Column Selectivity Switch from a standard C18 column to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce different separation mechanisms like π-π interactions.[3]
Suboptimal Mobile Phase If using acetonitrile, try switching to methanol (B129727) as the organic modifier, or vice versa. This change in solvent can alter selectivity and may even reverse the elution order, potentially resolving the isomers.[1]
Gradient is Too Steep Decrease the ramp of the organic solvent. A shallower gradient increases the interaction time of the analytes with the stationary phase, providing more opportunity for separation.[3]
Low Column Temperature Increase the column temperature in increments (e.g., in 5°C steps from 30°C to 60°C). Higher temperatures can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[1][3]
Peak Tailing or Broad Peaks for All Isomers Secondary Interactions Ensure the mobile phase is acidified (e.g., 0.1% formic acid or phosphoric acid). This suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, minimizing unwanted interactions with the stationary phase.[3]
Sample Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to poor peak shape.[3]
Column Degradation Flush the column with a strong solvent. If the column is old or has been subjected to harsh conditions, replace it. Contaminants or a void at the column inlet can cause peak distortion.[3]
Shifting Retention Times Between Runs Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.[3]
Mobile Phase Instability Prepare fresh mobile phase daily. Buffer precipitation or changes in the organic/aqueous ratio due to evaporation can affect retention times.[3]
Temperature Fluctuations Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can lead to retention time variability.[3]

Data Presentation

Table 1: Effect of HPLC Parameters on diCQA Isomer Separation

Parameter Option 1 Option 2 Key Observation
Column Chemistry Standard C18 Phenyl-Hexyl / Biphenyl Phenyl columns offer alternative selectivity through π-π interactions, often resulting in better and more reproducible separation profiles compared to C18 columns.[1]
Organic Modifier Acetonitrile Methanol The choice of organic solvent significantly impacts selectivity and can alter the elution order of isomers.[1] Methanol may enhance separation due to its weaker elution strength, leading to longer retention.
Column Temperature Low (e.g., 30°C) High (e.g., 60°C) Increasing temperature generally improves resolution for diCQA geometrical isomers, reduces peak width, and shortens analysis time.[1]

Experimental Protocols

Recommended Starting HPLC Method for Separation of diCQA Isomers

This protocol is a generalized starting point based on successful methods reported in the literature.[1][3] Optimization will likely be required for your specific instrument, column, and standards.

  • Chromatographic System: HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS).

  • Column: Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm). An Ultra C18 column can also be used but may require more temperature optimization.[1][3]

  • Column Temperature: 40°C (with the option to increase up to 60°C for troubleshooting).[3][4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile (or Methanol) with 0.1% formic acid.[3]

  • Gradient Elution Program:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient:

      • 0-5 min: 15% B

      • 5-20 min: Linear gradient from 15% to 40% B

      • 20-25 min: Hold at 40% B

      • 25-26 min: Return to 15% B

      • 26-35 min: Re-equilibration at 15% B

    • Note: This is a starting point; the gradient slope and duration should be optimized for your specific column and isomers.[3]

  • Detection:

    • PDA/UV Wavelength: Monitor at 325 nm.[1]

    • Mass Spectrometry: Use negative ion electrospray ionization (ESI-). Monitor for the [M-H]⁻ ion at m/z 515.[2][3]

  • Sample Preparation:

    • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile in Water).

    • Filter all samples through a 0.22 µm syringe filter before injection.[3]

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Resolution start Poor Peak Resolution (Co-elution) q1 Is the column chemistry optimal? start->q1 sol1 Switch to Phenyl-Hexyl or Biphenyl column q1->sol1 No q2 Is the gradient slope optimized? q1->q2 Yes sol1->q2 sol2 Decrease gradient slope (make it shallower) q2->sol2 No q3 Is the column temperature optimal? q2->q3 Yes sol2->q3 sol3 Increase temperature (e.g., 40-60°C) q3->sol3 No end Improved Resolution q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

G cluster_params Key Parameter Relationships in diCQA Separation param_col Column Chemistry outcome_select Selectivity (Elution Order) param_col->outcome_select High Impact param_mp Mobile Phase (ACN vs. MeOH) param_mp->outcome_select High Impact param_temp Temperature outcome_res Resolution (Peak Separation) param_temp->outcome_res Medium Impact outcome_shape Peak Shape (Efficiency) param_temp->outcome_shape Medium Impact param_grad Gradient Slope param_grad->outcome_res Medium Impact outcome_select->outcome_res outcome_res->outcome_shape

Caption: Relationship between key HPLC parameters and separation outcomes.

References

Addressing cytotoxicity issues with 4,5-O-Dicaffeoyl quinic acid methyl ester in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-O-Dicaffeoyl quinic acid methyl ester in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural phenolic compound.[1] It is known to possess a range of biological activities, including potent antiviral activity, particularly against the respiratory syncytial virus (RSV).[1] Additionally, dicaffeoylquinic acid derivatives are recognized for their antioxidant properties.

Q2: What is the known cytotoxicity of this compound?

The 50% cytotoxic concentration (CC50) of this compound has been reported to be 118.68 μg/mL.[1] It is important to note that cytotoxicity can be cell-type dependent.

Q3: In which solvents can I dissolve this compound for cell-based assays?

For cell culture experiments, it is recommended to dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q4: How should I store the compound and its solutions?

Solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For use in experiments, it is advisable to prepare fresh dilutions in culture medium from the stock solution immediately before use.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity at low concentrations.
  • Potential Cause: High sensitivity of the cell line to the compound.

  • Troubleshooting Steps:

    • Verify Literature Data: Cross-reference the observed cytotoxicity with any available data for your specific cell line.

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wider range of lower concentrations to accurately determine the IC50 value.

    • Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control with varying DMSO concentrations.

    • Assess Cell Health: Before seeding, ensure that the cells are healthy and in the logarithmic growth phase.

Issue 2: Inconsistent or variable results between replicate wells.
  • Potential Cause: Inconsistent cell seeding, pipetting errors, or uneven compound distribution.[2]

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for consistency. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[3]

    • Compound Dilution: Prepare a master mix of the final compound dilution in culture medium to add to the wells, rather than adding small volumes of a concentrated stock directly to each well.

    • Mixing: After adding the compound, gently swirl the plate to ensure even distribution.

Issue 3: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
  • Potential Cause: The compound may interfere with the assay chemistry, or the assays measure different cellular events (metabolic activity vs. membrane integrity).[4]

  • Troubleshooting Steps:

    • Assay Interference: As a phenolic compound, it may have antioxidant properties that can interfere with tetrazolium-based assays like MTT by directly reducing the dye.[4] To check for this, run a cell-free control where the compound is incubated with the assay reagent in the culture medium.[4]

    • Mechanism of Cell Death: The compound might be causing apoptosis without immediate loss of membrane integrity. In this case, an MTT assay might show decreased viability, while an LDH assay (measuring membrane rupture) might not show a significant effect in the same timeframe. Consider using an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay.

Quantitative Data Summary

Compound NameCell LineAssayEndpointValue
This compoundNot specifiedCytotoxicityCC50118.68 µg/mL[1]
4,5-Dicaffeoylquinic acidDU-145 (Prostate Cancer)ProliferationIC505 µM[5]
4,5-Dicaffeoylquinic acidAGS (Gastric Adenocarcinoma)Proliferation-Inhibition observed[5]
4,5-Dicaffeoylquinic acidLNCaP (Prostate Cancer)Proliferation-Inhibition observed[5]
4,5-Dicaffeoylquinic acidPC-3 (Prostate Cancer)Proliferation-Inhibition observed[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability. Optimal cell density, compound concentrations, and incubation times should be determined empirically for each cell line.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[6][7][8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[10] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in apoptotic cells with low membrane potential.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Treatment: Culture and treat cells with the compound as described in the previous protocols.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the kit's protocol and add it to the cells.[11][12]

  • Incubation: Incubate the cells at 37°C for 15-30 minutes.[11][12]

  • Washing: Wash the cells with the provided assay buffer to remove excess dye.[11]

  • Analysis: Analyze the fluorescence using a suitable instrument. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Cytotoxicity Results q1 High Variability? start->q1 s1 Check Cell Seeding Improve Pipetting Technique q1->s1 Yes q2 Unexpectedly High Viability? q1->q2 No s1->q2 s2 Run Cell-Free Control (Assay Interference) q2->s2 Yes q3 Discrepancy Between Assays? q2->q3 No s2->q3 s3 Investigate Mechanism (Apoptosis vs. Necrosis) q3->s3 Yes end Optimized Assay q3->end No s3->end

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment step1 1. Cell Seeding (96-well plate) step2 2. Compound Treatment (Serial Dilutions) step1->step2 step3 3. Incubation (24-72 hours) step2->step3 step4 4. Add Assay Reagent (e.g., MTT, LDH release) step3->step4 step5 5. Incubation/Reaction step4->step5 step6 6. Data Acquisition (Plate Reader) step5->step6 step7 7. Data Analysis (Calculate IC50/CC50) step6->step7

Caption: General experimental workflow for assessing cytotoxicity.

G cluster_2 Potential Cytotoxicity Signaling Pathway compound High Concentration of 4,5-O-Dicaffeoyl quinic acid methyl ester ros Increased Intracellular ROS compound->ros mito Mitochondrial Dysfunction ros->mito mp Decreased ΔΨm mito->mp bax Increased Bax/Bcl-2 Ratio mito->bax caspase Caspase Activation mp->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling pathway for compound-induced cytotoxicity.

References

How to improve the stability of 4,5-O-Dicaffeoyl quinic acid methyl ester in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter when working with 4,5-O-Dicaffeoyl quinic acid methyl ester in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of dicaffeoylquinic acids (diCQAs), including the 4,5-isomer, is primarily influenced by temperature, pH, light exposure, and solvent composition.[1][2] Elevated temperatures, neutral to basic pH, and exposure to light can significantly accelerate degradation.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the caffeoyl group moving to a different position on the quinic acid core, leading to compounds like 3,4-diCQA and 3,5-diCQA.[1][2] Hydrolysis breaks the ester bond, yielding quinic acid and caffeic acid.[3][4]

Q3: Which are more stable, mono- or dicaffeoylquinic acids?

Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions.[1][2] The presence of two caffeoyl groups in diCQAs offers more sites for degradation and isomerization.

Q4: How does pH influence the stability of the compound?

This compound is more stable under acidic conditions.[2] As the pH increases towards neutral and basic values, the rates of isomerization and degradation increase significantly.[1][5]

Q5: What is the effect of temperature on the stability of the solution?

Temperature is a critical factor. DiCQAs are significantly more stable at lower temperatures (e.g., 4°C) compared to room temperature.[2] Storing solutions at room temperature leads to noticeable degradation over time. For example, approximately 10.08% of 4,5-diCQA in a 50% methanol (B129727) solution degraded after 7 days at room temperature.[1][6]

Q6: How does the choice of solvent affect stability?

The solvent can impact stability. Studies have shown that caffeoylquinic acids degrade more readily in 100% methanol compared to a 50% methanol/water mixture, potentially due to the formation of methanol adducts or esters.[1][6]

Q7: Are there any additives that can improve the stability of the solution?

Yes, antioxidants can help improve stability. The addition of compounds like epigallocatechin gallate (EGCG) and Vitamin C (ascorbic acid) has been shown to slow down the degradation of diCQAs in solution.[5] These agents help to scavenge free radicals that can contribute to degradation.

Q8: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be stored at low temperatures (4°C for short-term, -20°C to -80°C for long-term storage), protected from light by using amber vials or covering containers with foil, and maintained under acidic pH conditions.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid decrease in compound concentration over a short period. High Temperature Storage: The solution is being stored at room temperature or higher.Store all solutions at 4°C for daily use and at -20°C or -80°C for long-term storage.[6]
Incorrect pH: The solvent is neutral or basic (e.g., pure water, unbuffered methanol, PBS pH 7.4).Prepare solutions in a slightly acidic solvent. Adding 0.1% formic acid to the solvent can significantly improve stability.[2][7]
Light Exposure: The solution is stored in clear glass vials on the benchtop.Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[6]
Appearance of new, unexpected peaks in HPLC chromatogram. Isomerization: The compound is isomerizing into other diCQA forms (e.g., 3,5-diCQA, 3,4-diCQA).This is often caused by non-optimal pH and temperature. Follow the storage and solvent recommendations above to minimize acyl migration.[1][2]
Hydrolysis: The ester bonds are being cleaved.Ensure the pH of the solution is acidic and keep the temperature low to slow the rate of hydrolysis.[3]
Inconsistent analytical results between experiments. Standard Solution Instability: The stock or working standard solutions are degrading between uses.Prepare fresh standard solutions regularly from solid material. If storing a stock solution, aliquot and freeze at -80°C. Perform a stability check on your standard by comparing a fresh prep to an older one.
Low recovery of the compound from a sample matrix. Degradation during processing: The compound is degrading during sample extraction or preparation steps.Minimize the duration of extraction and processing steps.[6] If heat is required, use the lowest effective temperature for the shortest possible time. Protect the sample from light throughout the process. Consider adding an antioxidant like Vitamin C to the extraction solvent.[5]

Quantitative Data on Stability

The following tables summarize data from stability studies on dicaffeoylquinic acids.

Table 1: Effect of Temperature on Dicaffeoylquinic Acid Degradation in 50% Methanol

CompoundTemperatureDurationDegradation (%)Reference
4,5-diCQARoom Temp.7 days~10.08%[1][6]
3,4-diCQARoom Temp.7 days~7.82%[1][6]
3,5-diCQARoom Temp.7 days~7.03%[1]
All diCQAs4°C7 daysMinimal degradation[1]

Table 2: Effect of Solvent and Light on Dicaffeoylquinic Acid Degradation at Room Temperature

CompoundConditionDegradation (%)Reference
4,5-diCQA50% Methanol, Light~18.02%[1][6]
4,5-diCQA100% Methanol, Light~44.96%[1][6]
3,4-diCQA50% Methanol, Light~17.44%[1]
3,4-diCQA100% Methanol, Light~33.25%[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photo Diode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[7]

    • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Run a linear gradient to increase the percentage of Mobile Phase B over 30-40 minutes to elute the compound and its potential degradants.

    • Re-equilibrate the column to initial conditions before the next injection.

  • Flow Rate: 0.8 - 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: Monitor at 325-330 nm.[2]

  • Procedure: a. Prepare a stock solution of the compound in the desired solvent. b. Aliquot the solution into separate amber vials for each time point and condition (e.g., 4°C, Room Temp). c. At T=0, inject the solution into the HPLC to get the initial peak area. d. Store the aliquots under the specified conditions. e. At subsequent time points (e.g., 24h, 48h, 7 days), inject the corresponding aliquot. f. Calculate the percentage of remaining compound at each time point relative to T=0.

Protocol 2: Preparation of a Stabilized Solution

This protocol provides a method for preparing a solution with enhanced stability.

  • Solvent Preparation: Prepare a solvent mixture of 50% (v/v) HPLC-grade methanol in HPLC-grade water.

  • Acidification: To the solvent mixture, add formic acid to a final concentration of 0.1% (v/v). For example, add 100 µL of formic acid to 100 mL of 50% methanol. Mix thoroughly.

  • Antioxidant Addition (Optional but Recommended):

    • Prepare a fresh, concentrated stock solution of Vitamin C (ascorbic acid) in the acidified solvent.

    • Add the Vitamin C stock to your final solution to achieve a desired molar ratio (e.g., 1:1 with the diCQA).[8]

  • Compound Dissolution:

    • Weigh the required amount of this compound.

    • Dissolve the compound in the prepared acidified (and antioxidant-containing) solvent. Use sonication briefly if needed to ensure complete dissolution.[9]

  • Storage:

    • Transfer the final solution to an amber glass vial.

    • For immediate use, store at 4°C.

    • For long-term storage, aliquot into smaller volumes in amber vials and store at -80°C to minimize freeze-thaw cycles.[6]

Visualizations

DegradationPathways main 4,5-O-Dicaffeoyl quinic acid methyl ester isomer Isomerization Products (e.g., 3,5-diCQA, 3,4-diCQA) main->isomer Acyl Migration (Heat, Neutral/Basic pH) hydrolysis Hydrolysis Products (Caffeic Acid + Quinic Acid) main->hydrolysis Ester Cleavage (Heat, pH extremes)

Caption: Primary degradation pathways for this compound.

StabilityWorkflow arrow prep 1. Prepare Stock Solution (Acidified Solvent, Amber Vial) aliquot 2. Aliquot for Test Conditions (e.g., 4°C vs RT, Light vs Dark) prep->aliquot t0 3. Analyze T=0 Sample (HPLC) (Establish Initial Concentration) aliquot->t0 store 4. Store Aliquots t0->store analysis 5. Analyze at Subsequent Time Points (e.g., T=24h, T=7d) store->analysis calc 6. Calculate % Degradation vs T=0 analysis->calc

Caption: Experimental workflow for assessing compound stability over time.

TroubleshootingTree start Problem: Compound is degrading q_temp Is solution stored at ≤ 4°C? start->q_temp q_ph Is solvent acidic (e.g., 0.1% Formic Acid)? q_temp->q_ph Yes a_temp Action: Store at 4°C (short-term) or -80°C (long-term). q_temp->a_temp No q_light Is solution protected from light (amber vial)? q_ph->q_light Yes a_ph Action: Re-prepare solution in acidified solvent. q_ph->a_ph No a_light Action: Transfer to amber vial or wrap in foil. q_light->a_light No ok Consider other factors: Solvent type, contaminants. q_light->ok Yes

Caption: Decision tree for troubleshooting solution instability.

References

Common challenges in the mass spectrometry analysis of dicaffeoylquinic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of dicaffeoylquinic acids (diCQAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting for the accurate identification and quantification of these complex isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of dicaffeoylquinic acids by mass spectrometry so challenging?

The primary challenge lies in the existence of numerous isomers. Dicaffeoylquinic acids are formed by the esterification of quinic acid with two caffeic acid molecules.[1] The most common positional isomers include 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] These isomers share the same molecular weight and elemental composition, leading to identical precursor ions in mass spectrometry.[1] Furthermore, each positional isomer can exist as cis and trans geometrical isomers, which adds another layer of complexity.[2][3] This structural similarity results in overlapping fragmentation patterns, making their differentiation by mass spectrometry alone extremely difficult.[1][2]

Q2: Can I differentiate diCQA isomers using only mass spectrometry?

While mass spectrometry is crucial for identification, it generally cannot reliably differentiate between co-eluting diCQA isomers.[2] The isomers often produce very similar or identical fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.[2] Therefore, robust chromatographic separation is essential before the isomers enter the mass spectrometer to ensure unambiguous identification.[2][4] Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) have shown promise in separating isomers, including geometric cis/trans isomers, before mass analysis.[3][5]

Q3: What are the key fragment ions to monitor for diCQA identification?

In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ at m/z 515 is the precursor ion. Upon collision-induced dissociation (CID), several characteristic fragment ions are observed. The key to distinguishing isomers often lies in the relative abundances of these fragments.[1] Diagnostic fragment ions include:

  • m/z 191 [quinic acid-H]⁻: Represents the quinic acid moiety.[1]

  • m/z 179 [caffeic acid-H]⁻: Represents the caffeic acid moiety.[1]

  • m/z 173 [dehydrated quinic acid-H]⁻: Results from the neutral loss of water from the quinic acid fragment.[1]

The ease of removal of the caffeoyl residue during fragmentation can vary between isomers, providing clues for their identification. For instance, the fragmentation ease is reported to be 1 ≈ 5 > 3 > 4.[4][6]

Q4: How does UV light affect my diCQA samples?

Exposure to UV irradiation can cause trans-cis isomerization of dicaffeoylquinic acids.[7] Naturally occurring diCQAs are predominantly in the trans,trans form.[3][8] However, UV exposure, for example from a UV lamp used for sample preparation, can lead to the formation of cis/cis, cis/trans, and trans/cis isomers.[3][5] This photoisomerization can complicate the chromatographic profile and subsequent identification.[5] It is therefore advisable to protect samples from light during storage and preparation.

Troubleshooting Guides

Problem: Poor or No Chromatographic Resolution of Isomers
Possible Cause Suggested Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-based column (e.g., Phenyl-Hexyl) which can offer different selectivity due to π-π interactions with the aromatic rings of the diCQAs.[2]
Suboptimal Mobile Phase Composition The choice of organic modifier (methanol vs. acetonitrile) can significantly impact selectivity and even the elution order of isomers.[2] Experiment with both solvents to determine the best separation for your specific isomers of interest.
Gradient is Too Steep A steep gradient may not allow enough time for the isomers to resolve on the column. Decrease the ramp of the organic solvent to create a shallower gradient, which increases the residence time and opportunity for separation.[2]
Inadequate Column Temperature Column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature can sometimes improve peak shape and enhance resolution.[2][7]
Problem: Peak Tailing or Broad Peaks
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the analytes and the stationary phase can lead to poor peak shape. Ensure the mobile phase is acidified with a small amount of an acid like formic acid (e.g., 0.1%).[1][2] This suppresses the ionization of phenolic hydroxyl and carboxylic acid groups, minimizing these interactions.[2]
Sample Overload Injecting too much sample can saturate the column, resulting in distorted peak shapes. Reduce the injection volume or dilute the sample.[2]
Column Degradation or Contamination Over time, columns can degrade or become contaminated, leading to poor performance. Flush the column with a strong solvent. If the column is old or performance does not improve, it may need to be replaced.[2]
Problem: Shifting Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before each injection, especially in gradient elution, can cause retention time shifts. Ensure the column is fully equilibrated by flushing with 10-20 column volumes of the starting mobile phase.[2]
Fluctuations in Column Temperature Inconsistent column temperature can lead to variations in retention times. Use a column oven to maintain a stable temperature throughout the analysis.
Changes in Mobile Phase Composition Small variations in the mobile phase preparation can affect retention times. Prepare fresh mobile phases daily and ensure accurate measurements.

Experimental Protocols

Typical Reversed-Phase LC-MS/MS Protocol for diCQA Isomer Separation

This protocol is a general guideline and may require optimization for specific applications.

1. Sample Preparation:

  • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% acetonitrile (B52724) in water or 50% methanol).[2]

  • Filter all samples through a 0.22 µm syringe filter before injection to remove particulates that could clog the system.[2]

2. Chromatographic System:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[1][2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1]

    • B: Acetonitrile or Methanol with 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient might start with a low percentage of organic solvent (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 90-95% B) over 20-40 minutes to elute the diCQA isomers.[9] A shallow gradient is often necessary for good resolution.[2]

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale separations.

  • Column Temperature: Maintained at a constant temperature, often between 30-40°C.[7]

3. Mass Spectrometry System:

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer capable of performing tandem MS (MS/MS) or multi-stage fragmentation (MSn) is frequently used.[1]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is recommended for the analysis of diCQAs.[10]

  • MS Parameters:

    • Precursor Ion: Monitor the deprotonated molecule [M-H]⁻ at m/z 515.[2]

    • Collision Energy: Optimize the collision energy to obtain a good balance of the precursor ion and characteristic fragment ions (m/z 191, 179, 173).

    • Scan Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or a full scan followed by product ion scans for identification.

Quantitative Data Summary

The elution order of diCQA isomers is highly dependent on the chromatographic conditions. The following table summarizes reported elution orders on a C18 column.

Reported Elution Order on C18 Column Reference
3,4-diCQA, 3,5-diCQA, 4,5-diCQA[1]

Note: This elution order can be influenced by the specific C18 column chemistry, mobile phase, and temperature. It is crucial to confirm the identity of each peak using authentic standards whenever possible.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Plant Extract) Extraction Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC HPLC/UHPLC Separation (e.g., C18 or Phenyl-Hexyl column) Filtration->LC Injection MS Mass Spectrometer (ESI Negative Mode) LC->MS MSMS Tandem MS (MS/MS) Precursor ion m/z 515 MS->MSMS Chroma Chromatogram (Peak Integration) MSMS->Chroma Spectra Mass Spectra (Fragment Ion Analysis) MSMS->Spectra ID Isomer Identification & Quantification Chroma->ID Spectra->ID troubleshooting Start Poor Isomer Resolution? ChangeColumn Try Phenyl-Hexyl Column Start->ChangeColumn Yes OptimizeMobilePhase Optimize Mobile Phase (Methanol vs. Acetonitrile) Start->OptimizeMobilePhase Yes ShallowGradient Use a Shallower Gradient Start->ShallowGradient Yes AdjustTemp Adjust Column Temperature Start->AdjustTemp Yes GoodResolution Resolution Improved ChangeColumn->GoodResolution OptimizeMobilePhase->GoodResolution ShallowGradient->GoodResolution AdjustTemp->GoodResolution fragmentation Parent [diCQA - H]⁻ m/z 515 Quinic [Quinic Acid - H]⁻ m/z 191 Parent->Quinic Loss of 2 Caffeoyl groups Caffeic [Caffeic Acid - H]⁻ m/z 179 Parent->Caffeic Loss of Caffeoylquinic Acid DehydratedQuinic [Dehydrated Quinic Acid - H]⁻ m/z 173 Quinic->DehydratedQuinic - H₂O

References

Technical Support Center: Method Refinement for Reproducible Results in 4,5-O-Dicaffeoyl quinic acid methyl ester Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in bioassays involving 4,5-O-Dicaffeoyl quinic acid methyl ester.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with this compound, providing practical solutions and best practices.

Compound Handling and Stability

Q1: What is the best solvent for dissolving this compound for in vitro studies?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for the addition of a minimal volume to your cell culture medium, thereby reducing the final DMSO concentration and minimizing solvent-induced artifacts.[1]

Q2: I'm observing inconsistent results between experiments. Could the stability of the compound be an issue?

A: Yes, instability is a significant factor. Dicaffeoylquinic acids are known to be sensitive to pH, temperature, and light.[2] At the neutral or slightly basic pH of typical cell culture media (~7.4), isomerization of the caffeoyl groups on the quinic acid core can occur, leading to a mixture of isomers with potentially different bioactivities.[1][2] To ensure reproducibility:

  • Prepare fresh working solutions from a frozen stock for each experiment.[1]

  • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]

  • Protect solutions from light by using amber vials or covering tubes with foil.

  • Minimize the time the compound is in the aqueous culture medium before and during the assay.

Q3: How should I properly store the solid compound and my DMSO stock solutions?

A:

  • Solid Compound: For long-term stability, store the solid form of this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Aliquot your concentrated DMSO stock solution into single-use volumes and store at -80°C for long-term storage (up to six months) or at -20°C for shorter-term storage (up to one month).[1]

Cell-Based Assay Issues

Q4: My cells are showing signs of toxicity or stress, even at low concentrations of the compound. What could be the cause?

A: This could be due to the compound itself or the DMSO vehicle.

  • Vehicle Control is Essential: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups. This will help you differentiate between the effects of the compound and the solvent.[1]

  • Determine DMSO Tolerance: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1%, although many cell lines can tolerate up to 0.5%.[1] If you suspect DMSO toxicity, perform a dose-response experiment with varying concentrations of DMSO alone to determine the maximum tolerable concentration for your specific cell line.[1]

  • Compound Cytotoxicity: Ensure you have performed a cell viability assay (e.g., MTT, MTS, or PrestoBlue) to determine the non-toxic concentration range of this compound for your specific cell line and assay duration.[3][4]

Q5: I am seeing a high background signal or artifacts in my reactive oxygen species (ROS) assay. How can I troubleshoot this?

A: Assays for ROS are prone to artifacts.[5][6]

  • Probe Specificity: Be aware of the limitations of your chosen fluorescent probe. For example, DCF-DA is widely used but can be oxidized by species other than the intended ROS, and its oxidation can be influenced by cellular peroxidases and iron.[7][8]

  • Phenolic Compound Interference: Phenolic compounds like this compound can auto-oxidize in cell culture media, generating H₂O₂ and other reactive species, which can lead to a false-positive signal.[9] They can also directly interact with and reduce some assay reagents.

  • Controls are Key: Include appropriate controls, such as a positive control (e.g., tert-butyl hydroperoxide) to ensure the assay is working, and a cell-free control (compound in media with the probe but no cells) to check for direct interaction between your compound and the assay reagents.[8]

Q6: My anti-inflammatory assay results (e.g., nitric oxide or cytokine levels) are not consistent. What can I do to improve reproducibility?

A:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot to determine the optimal concentration for stimulation.

  • Timing of Treatment: Standardize the pre-treatment time with this compound before adding the inflammatory stimulus (e.g., LPS).

  • Assay Linearity: Ensure that the measurements for nitric oxide (Griess assay) or cytokines (ELISA) fall within the linear range of the standard curve.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivities of 4,5-O-Dicaffeoyl quinic acid and its methyl ester. Note that assay conditions and cell types can significantly influence these values.

Table 1: Antioxidant and Anti-inflammatory Activities

Bioassay TargetAssay TypeTest SystemResult (IC₅₀ or Inhibition)Reference
Antioxidant DPPH Radical ScavengingCell-freeIC₅₀ = 19.8 µM[3][10]
Antioxidant Superoxide ProductionfMLF/Cytochalasin B-induced human neutrophilsIC₅₀ = 1.49 µM[3][10]
Anti-inflammatory Nitric Oxide ProductionLPS-stimulated RAW264.7 cellsDose-dependent reduction (1-4 µM)[3]
Anti-inflammatory PGE₂ ProductionLPS-stimulated RAW264.7 cells55% inhibition at 4 µM[3]
Anti-inflammatory PGE₂ ProductionLPS-stimulated U937 cellsDecrease at 5-10 µg/ml[10]

Table 2: Anti-Melanogenesis and Antiviral Activities

Bioassay TargetAssay TypeTest SystemResult (IC₅₀ or Inhibition)Reference
Anti-melanogenesis Melanin SynthesisB16-F10 melanoma cells84% inhibition at 25 µM[3][10]
Anti-melanogenesis Mushroom TyrosinaseCell-free32% inhibition at 50 µM[3]
Antiviral Anti-RSV ActivityHEp-2 cellsIC₅₀ = 0.63 μg/mL[11]
Antiviral Anti-HIV-1 IntegraseCell-freeIC₅₀ = 0.13 µg/ml (3' end processing)[10]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol details the evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[3][12]

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare working solutions of this compound by diluting the DMSO stock in fresh culture medium.

    • Remove the old medium from the cells and replace it with medium containing various concentrations of the compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO).

    • Pre-incubate the cells for 1-2 hours.

  • Stimulation:

    • After pre-incubation, add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.[3]

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This protocol describes a cell-free method to determine the direct antioxidant activity of this compound.[13]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions or controls.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizations (Graphviz DOT Language)

Signaling Pathways

cluster_0 Anti-Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_path MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_path IKK IKK TLR4->IKK Compound 4,5-DCQA Methyl Ester Compound->MAPK_path Inhibits Compound->IKK Inhibits AP1 AP-1 MAPK_path->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release NFkB_active->Nucleus Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Transcription

Caption: Anti-inflammatory signaling pathways modulated by 4,5-DCQA Methyl Ester.

cluster_1 Neuroprotective Pathways OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Compound 4,5-DCQA Methyl Ester Nrf2_active Nrf2 (Active) Compound->Nrf2_active Activates PI3K PI3K Compound->PI3K Activates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds & Degrades Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nrf2_active->ARE Binds Akt Akt PI3K->Akt P Survival Cell Survival (Anti-apoptosis) Akt->Survival AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription

Caption: Neuroprotective signaling pathways modulated by 4,5-DCQA Methyl Ester.

Experimental Workflow

cluster_assays Endpoint Assays start Start culture Culture & Seed Cells (e.g., RAW264.7) start->culture prep Prepare Compound Dilutions & Vehicle Control (DMSO) culture->prep pretreat Pre-treat Cells with Compound (1-2 hours) prep->pretreat stimulate Add Stimulus (e.g., LPS, H₂O₂) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate viability Cell Viability (MTT / MTS) incubate->viability supernatant Collect Supernatant incubate->supernatant analyze Analyze Data (Calculate IC₅₀ / % Inhibition) viability->analyze griess Nitrite Assay (Griess) supernatant->griess elisa Cytokine Assay (ELISA) supernatant->elisa griess->analyze elisa->analyze end End analyze->end

Caption: General experimental workflow for in vitro bioassays.

References

Technical Support Center: Optimizing 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4,5-O-Dicaffeoyl quinic acid methyl ester for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid at room temperature and is known to be soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), chloroform, dichloromethane, ethyl acetate (B1210297), and acetone.[1][2][3] Its aqueous solubility is limited, which presents a challenge for developing formulations for in vivo administration, particularly for intravenous routes. For enhanced solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[3]

Q2: What are the primary strategies for improving the in vivo solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds for in vivo studies. These include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and an aqueous vehicle.

  • pH Adjustment: Modifying the pH of the formulation to ionize the compound, thereby increasing its aqueous solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at a solid state.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

Q3: Which excipients are generally considered safe for parenteral (injectable) formulations?

A3: The selection of excipients for parenteral formulations is critical and must prioritize safety and biocompatibility.[1] Commonly used excipients include:

  • Solubilizing agents: Polyethylene glycols (PEGs), polysorbates (e.g., Tween® 80), and cyclodextrins.[4]

  • Buffering agents: Phosphate (B84403), citrate, and acetate buffers to maintain the desired pH.[5]

  • Tonicity modifiers: Sodium chloride and dextrose to make the formulation isotonic.

  • Bulking agents for lyophilization: Mannitol and sucrose.[6]

All excipients used in parenteral formulations must be sterile and pyrogen-free.

Q4: How can I predict which solubilization strategy will be most effective for my compound?

A4: A preliminary screening of different formulation approaches is recommended.[7] This typically involves determining the solubility of this compound in various pharmaceutically acceptable solvents and evaluating the impact of pH and potential complexing agents on its solubility. A decision tree, like the one provided in the "Mandatory Visualizations" section, can guide this process.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation development for in vivo administration of this compound.

Issue Potential Cause Suggested Solution
Precipitation upon dilution of a co-solvent formulation with aqueous media. The drug is supersaturated upon dilution, leading to rapid crystallization.- Increase the proportion of the aqueous phase in the co-solvent system if possible.- Add a surfactant (e.g., Tween® 80) to the formulation to stabilize the drug in a micellar structure.- Consider using a cyclodextrin-based formulation as an alternative.
Low drug loading in a cyclodextrin formulation. The affinity of the drug for the cyclodextrin cavity is low, or the stoichiometry of the complex is not optimized.- Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to find one with better complexation efficiency.- Optimize the drug-to-cyclodextrin molar ratio.- Employ a co-solvent during complexation to improve the initial dissolution of the drug.
Physical instability of a solid dispersion (e.g., crystallization over time). The drug is not fully amorphous or is converting back to a crystalline state. The polymer carrier may not be effectively inhibiting crystallization.- Ensure complete amorphization during preparation by using techniques like spray drying or hot-melt extrusion.- Select a polymer with a high glass transition temperature (Tg).- Increase the polymer-to-drug ratio in the formulation.
High viscosity of the final formulation, making it difficult to inject. The concentration of polymers or other excipients is too high.- Reduce the concentration of the viscosity-enhancing agent if possible.- Explore alternative excipients that provide the desired solubility enhancement with a lower impact on viscosity.- For oral administration, consider formulating as a suspension or a solid dosage form.
Hemolysis or irritation at the injection site. The formulation has a non-physiological pH or osmolality, or the co-solvent/surfactant concentration is too high.- Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible.- Use a tonicity modifier (e.g., sodium chloride) to make the formulation isotonic.- Reduce the concentration of organic solvents and surfactants to the lowest effective level.

Experimental Protocols

Protocol 1: Co-Solvent System for Intravenous Administration

Objective: To prepare a clear, stable solution of this compound for intravenous injection.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a series of co-solvent systems with varying ratios of PEG 400, PG, and ethanol.

  • Add an excess amount of this compound to each co-solvent system.

  • Vortex and sonicate the mixtures for 30 minutes to facilitate dissolution.

  • Equilibrate the samples at room temperature for 24 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm sterile filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvents.

  • For administration, slowly dilute the selected co-solvent formulation with saline to the final desired concentration, observing for any signs of precipitation.

Protocol 2: pH Adjustment for Solubilization

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 6.0, 6.5, 7.0, 7.4, 8.0)

  • 0.1 N NaOH and 0.1 N HCl for pH adjustment

  • Sterile filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to each phosphate buffer solution.

  • Vortex and sonicate the mixtures for 30 minutes.

  • Place the samples on a shaker in a controlled temperature environment (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Measure the final pH of each solution and adjust if necessary with 0.1 N NaOH or 0.1 N HCl.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.22 µm sterile filter.

  • Quantify the concentration of the dissolved compound in each buffer using a suitable analytical method.

  • Plot solubility as a function of pH to identify the optimal pH for solubilization.

Protocol 3: Cyclodextrin Complexation (Lyophilization Method)

Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Tertiary butyl alcohol (TBA)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve HP-β-CD in deionized water to prepare a stock solution (e.g., 20% w/v).

  • Dissolve this compound in a minimal amount of a suitable co-solvent like tertiary butyl alcohol (TBA).[8]

  • Slowly add the drug solution to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for complex formation.

  • Freeze the resulting solution at -80°C until completely solid.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • The resulting powder can be reconstituted with water or saline for in vivo administration.

  • Characterize the complex for drug content and dissolution properties.

Protocol 4: Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer carrier

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the polymer carrier (e.g., PVP K30) in a common solvent like methanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

  • Ensure complete dissolution of both components. Gentle warming or sonication may be applied if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a solid film or mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting powder can be used for preparing suspensions for oral administration or for further processing into other dosage forms.

Data Presentation

Table 1: Solubility of Dicaffeoylquinic Acid Derivatives in Various Solvents

CompoundSolventSolubility (mg/mL)Reference
4,5-Dicaffeoylquinic acidDMF30(Cayman Chemical, n.d.)
4,5-Dicaffeoylquinic acidDMSO5(Cayman Chemical, n.d.)
4,5-Dicaffeoylquinic acidDMF:PBS (pH 7.2) (1:5)0.1(Cayman Chemical, n.d.)
This compoundChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[1][3]
This compoundMethanol, EthanolSoluble[2]

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 start Start: Poorly Soluble This compound solubility_screen Screen Solubility in Pharmaceutically Acceptable Co-solvents (PEG 400, Propylene Glycol, Ethanol) start->solubility_screen ph_profile Determine pH-Solubility Profile start->ph_profile co_solvent_formulation Develop Co-solvent Formulation solubility_screen->co_solvent_formulation Sufficient Solubility? cyclodextrin Consider Cyclodextrin Complexation solubility_screen->cyclodextrin Insufficient Solubility ph_adjustment Formulate with pH Adjustment ph_profile->ph_adjustment Significant pH Dependence? ph_profile->cyclodextrin Insufficient Solubility end End: Optimized Formulation for In Vivo Administration co_solvent_formulation->end Proceed to In Vivo Study ph_adjustment->end Proceed to In Vivo Study solid_dispersion Consider Solid Dispersion cyclodextrin->end Proceed to In Vivo Study nanoparticle Consider Nanoparticle Formulation solid_dispersion->end Proceed to In Vivo Study nanoparticle->end Proceed to In Vivo Study G cluster_0 Preparation cluster_1 Solvent Removal cluster_2 Final Processing dissolve_drug 1. Dissolve Drug in Organic Solvent (e.g., Methanol) dissolve_polymer 2. Dissolve Polymer Carrier (e.g., PVP K30) in the Same Solvent dissolve_drug->dissolve_polymer mix 3. Mix Drug and Polymer Solutions dissolve_polymer->mix evaporation 4. Evaporate Solvent using Rotary Evaporator mix->evaporation vacuum_drying 5. Dry under Vacuum to Remove Residual Solvent evaporation->vacuum_drying pulverize 6. Pulverize to a Fine Powder vacuum_drying->pulverize characterize 7. Characterize for Drug Content, Amorphicity, and Dissolution pulverize->characterize

References

How to minimize matrix effects in the LC-MS analysis of 4,5-O-Dicaffeoyl quinic acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of 4,5-O-Dicaffeoyl quinic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] These interfering components can be endogenous to the biological sample (e.g., phospholipids (B1166683), salts, proteins) or introduced during sample preparation.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my samples?

A2: There are several methods to evaluate matrix effects. A common qualitative method is the post-column infusion technique.[1] This involves infusing a constant flow of a standard solution of your analyte into the MS detector while a blank, extracted sample matrix is injected onto the LC column. Any signal suppression or enhancement at the retention time of your analyte indicates the presence of matrix effects. For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] An ideal SIL-IS for this compound would be a version of the molecule where some atoms (e.g., ¹²C, ¹H) are replaced with their stable isotopes (e.g., ¹³C, ²H/D). This standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized.

Q4: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my alternatives?

A4: If a specific SIL-IS is unavailable, a structural analog can be used as an alternative internal standard. This should be a compound that is structurally similar to this compound and has similar chromatographic and ionization behavior but is not present in the sample. Another approach is to use matrix-matched calibration curves, where the calibration standards are prepared in an extract of a blank matrix that is identical to the study samples. This helps to ensure that the standards and the analyte experience similar matrix effects.

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to troubleshooting and minimizing matrix effects during the LC-MS analysis of this compound.

Problem 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS system.

    • Solid-Phase Extraction (SPE): Use a C18 reversed-phase SPE cartridge to clean up the sample. This is effective at removing polar interferences while retaining the less polar this compound. See the detailed protocol below.

    • Liquid-Liquid Extraction (LLE): Perform an LLE with a solvent like ethyl acetate (B1210297) to extract the analyte from the aqueous sample matrix, leaving many interfering substances behind. See the detailed protocol below.

    • Sample Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of matrix components, but may compromise the limit of quantification if the analyte concentration is low.

  • Optimize Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution profile to separate the analyte from co-eluting matrix components. A shallower gradient around the elution time of the analyte can improve resolution.

    • Column Chemistry: A reversed-phase C18 column is a good starting point. If co-elution persists, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.

    • Mobile Phase Additives: The use of a small percentage of formic acid in the mobile phase can improve peak shape and ionization efficiency for caffeoylquinic acid derivatives.[3][4]

Problem 2: Significant ion suppression observed at the analyte's retention time.

Possible Cause: Co-elution of highly ionizable matrix components, such as phospholipids from plasma samples.

Solutions:

  • Phospholipid Removal: If working with plasma or serum, incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates designed for phospholipid depletion.

  • Chromatographic Separation from Phospholipids: Adjust the chromatographic method to separate the analyte from the bulk of the phospholipids, which typically elute late in a reversed-phase gradient. A divert valve can also be used to direct the eluent containing the majority of phospholipids to waste instead of the MS source.

  • Change Ionization Source Settings: While less common for addressing specific co-eluting interferences, optimizing parameters like capillary temperature and gas flows can sometimes help to mitigate ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulates.

    • Take 500 µL of the supernatant and add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Procedure (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the cartridge run dry.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elution: Elute the this compound with 5 mL of methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of aqueous sample (e.g., urine, cell culture media), add 50 µL of an internal standard solution.

    • Acidify the sample to approximately pH 3 with formic acid.

  • Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Due to the limited availability of direct comparative studies on matrix effect reduction for this compound, the following table provides a template with representative data for similar phenolic compounds to illustrate the potential effectiveness of different sample preparation techniques. Users are strongly encouraged to perform their own matrix effect experiments to obtain accurate data for their specific matrix and analytical method.

Sample Preparation MethodMatrixAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT) with AcetonitrileHuman Plasma85 - 9540 - 60 (Suppression)Generic Data
Liquid-Liquid Extraction (LLE) with Ethyl AcetateHuman Plasma70 - 8580 - 95 (Minimal Suppression)Generic Data
Solid-Phase Extraction (SPE) with C18Human Plasma90 - 10590 - 110 (Minimal Effect)Generic Data
Dilute-and-Shoot (1:10 with mobile phase)Urine> 9570 - 85 (Suppression)Generic Data
  • Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Dilution Dilution Sample->Dilution Option 3 SPE Solid-Phase Extraction (SPE) Precipitation->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Precipitation->LLE Option 2 Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation LC_Injection LC Injection Dilution->LC_Injection Evaporation->LC_Injection Chromatography Chromatographic Separation (Reversed-Phase C18) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the LC-MS analysis of this compound, highlighting different sample preparation options to minimize matrix effects.

Troubleshooting_Logic Start Inaccurate or Irreproducible Quantitative Results Assess_ME Assess Matrix Effect (Post-column infusion or post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (SPE, LLE, Dilution) ME_Present->Optimize_SP Yes End Accurate & Reproducible Results ME_Present->End No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_IS Use Appropriate Internal Standard (SIL-IS or Analog) Optimize_Chroma->Use_IS Revalidate Re-evaluate Matrix Effect Use_IS->Revalidate Revalidate->ME_Present

Caption: A logical troubleshooting workflow for addressing matrix effects in the LC-MS analysis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Dicaffeoylquinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of dicaffeoylquinic acid (DCQA) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of dicaffeoylquinic acids (DCQAs)?

A1: The oral bioavailability of DCQAs is primarily limited by several factors:

  • Poor Aqueous Solubility: DCQAs, particularly the di-isomers, exhibit low water solubility, which hinders their dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Low Permeability: Despite their hydrophobicity, which can sometimes facilitate membrane crossing, the bulky and polar nature of the quinic acid moiety can limit passive diffusion across the intestinal epithelium.

  • Extensive First-Pass Metabolism: After absorption, DCQAs undergo significant metabolism in the intestine and liver, primarily through methylation and glucuronidation, which reduces the amount of the active compound reaching systemic circulation[1][2].

  • Instability: DCQAs are susceptible to degradation and isomerization under different pH and temperature conditions, which can occur during extraction, formulation, and transit through the gastrointestinal tract[3].

Q2: Which strategies are most promising for enhancing the bioavailability of DCQAs?

A2: Several formulation strategies can be employed to overcome the challenges associated with DCQA bioavailability:

  • Nanoformulations: Encapsulating DCQAs into nanoparticles, such as polymeric nanoparticles (e.g., PLGA), liposomes, or solid lipid nanoparticles, can improve their solubility, protect them from degradation, and enhance their absorption[1][4].

  • Solid Dispersions: Creating solid dispersions of DCQAs in hydrophilic carriers can increase their dissolution rate and bioavailability by presenting the drug in an amorphous, higher-energy state[3][5].

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of DCQAs[6][7][8].

  • Phytosomes: Complexing DCQAs with phospholipids (B1166683) to form phytosomes can improve their lipid solubility and ability to cross biological membranes, thereby increasing bioavailability[9][10].

Q3: What are the main degradation pathways for DCQAs that I should be aware of during my experiments?

A3: The primary degradation pathways for DCQAs include:

  • Isomerization: Acyl migration, where a caffeoyl group moves to a different position on the quinic acid core, is a common issue, especially at neutral or basic pH[3].

  • Hydrolysis: The ester linkages between the caffeic acid and quinic acid moieties can be hydrolyzed, breaking down the DCQA molecule.

  • Methylation: This is a significant metabolic pathway that also contributes to the degradation of the parent compound[1][2][3].

Q4: Are there any excipients that can improve the permeability of DCQAs?

A4: Yes, certain solubilizing excipients have been shown to improve the flux of poorly water-soluble compounds across Caco-2 cell monolayers, a model of intestinal absorption. While specific data for DCQAs is limited, excipients like povidone, Pluronic F68, and Gelucire 44/14 have been shown to enhance the permeability of other poorly soluble new chemical entities[11]. These excipients can improve the soluble concentration of the drug at the absorption site and potentially influence membrane transport[11].

Troubleshooting Guides

Low Bioavailability in Animal Studies
Observed Issue Potential Cause Troubleshooting Steps
Low Cmax and AUC after oral administration Poor aqueous solubility and slow dissolution rate.1. Formulation Enhancement: Employ solubility enhancement techniques such as nanoformulations, solid dispersions, or cyclodextrin complexation. 2. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.
Extensive first-pass metabolism.1. Co-administration with Inhibitors: Consider co-administering with inhibitors of relevant metabolic enzymes (e.g., catechol-O-methyltransferase), though this is more for mechanistic studies than therapeutic application. 2. Prodrug Approach: Design a prodrug of the DCQA that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
Instability in the gastrointestinal tract.1. Enteric Coating: Formulate the DCQA in an enteric-coated dosage form to protect it from the acidic environment of the stomach. 2. Use of Stabilizers: Incorporate antioxidants or other stabilizing excipients into the formulation.
HPLC Analysis Issues
Observed Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like DCQAs.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 2. Use a Guard Column: This can help to remove strongly retained impurities. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of the DCQA (e.g., add a small amount of formic acid). Consider using a different column with a more inert packing material.
Inconsistent Retention Times 1. Fluctuations in Pump Flow Rate: Air bubbles in the pump or faulty check valves. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Column Temperature Variations: Lack of a column oven or unstable temperature control.1. Degas Mobile Phase: Ensure the mobile phase is properly degassed. Purge the pump to remove any air bubbles. 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant and consistent column temperature.
Low Analyte Recovery from Formulations 1. Incomplete Extraction: The DCQA may be strongly bound to the formulation excipients. 2. Degradation during Sample Preparation: The extraction procedure (e.g., use of harsh solvents, high temperature) may be degrading the DCQA. 3. Adsorption to Labware: DCQAs can adsorb to glass or plastic surfaces.1. Optimize Extraction Protocol: Test different extraction solvents and techniques (e.g., sonication, vortexing). 2. Mild Extraction Conditions: Use milder extraction conditions and protect the sample from light and heat. 3. Use Silanized Glassware: Use silanized glassware or low-adsorption microcentrifuge tubes to minimize loss of the analyte.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Dicaffeoylquinic Acid-Containing Extracts in Rats (Oral Administration)
SubstanceExtractDoseDose DCQA (mg/animal)Cmax (µg/mL)Tmax (h)AUC0-∞ (µg·h/mL)t1/2 (h)Bioavailability (f) (%)Reference
3,4-DCQAFlos Lonicerae10 mL/kg4.3250.0527711.672.708765.10.9Zhou et al. (2014a)[4]
3,5-DCQAFlos Lonicerae10 mL/kg4.3250.0527711.672.708765.10.9Zhou et al. (2014a)[4]
4,5-DCQAFlos Lonicerae10 mL/kg4.3250.0527711.672.708765.10.9Zhou et al. (2014a)[4]

This table is adapted from a comprehensive review and summarizes available pharmacokinetic data for DCQAs administered as part of a plant extract.

Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Polyphenol (Daidzein) Using Nanoparticles in Rats
FormulationCmax (µg/mL)Tmax (h)AUC0–48h (h·µg/mL)Relative Bioavailability (%)
Daidzein Suspension0.45 ± 0.186.0 ± 2.81.91 ± 0.81100
Daidzein-Phospholipid Complex PLGA Nanoparticles (D-PNPs)1.23 ± 0.456.0 ± 2.810.63 ± 3.77556.98
Daidzein-Cyclodextrin Inclusion Complex PLGA Nanoparticles (D-CNPs)3.54 ± 1.122.0 ± 0.016.90 ± 6.93885.62

This table illustrates the potential for significant bioavailability enhancement of a poorly soluble polyphenol using nanoformulation strategies. While not specific to DCQAs, it provides a quantitative example of the improvements that can be achieved. Data from a study on daidzein-loaded PLGA nanoparticles[1][12].

Experimental Protocols

Protocol 1: Preparation of DCQA-Loaded Polymeric Nanoparticles (Adapted from a single emulsion-solvent evaporation technique)

Objective: To encapsulate a DCQA isomer into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its solubility and bioavailability.

Materials:

  • Dicaffeoylquinic acid (DCQA) isomer (e.g., 3,5-DCQA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of DCQA and PLGA in DCM. The ratio of drug to polymer can be varied to optimize drug loading.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a high speed. Sonicate the mixture using a probe sonicator or homogenize it to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess PVA.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be stored for future use.

Protocol 2: Preparation of DCQA-Cyclodextrin Inclusion Complexes (Adapted from a solvent evaporation method)

Objective: To form an inclusion complex between a DCQA isomer and a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Dicaffeoylquinic acid (DCQA) isomer

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)/water co-solvent

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the DCQA isomer in a minimal amount of ethanol. Dissolve the cyclodextrin (in a 1:1 or 1:2 molar ratio with the DCQA) in water.

  • Complexation: Slowly add the DCQA solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a solid powder of the DCQA-cyclodextrin inclusion complex.

  • Washing and Drying: Wash the resulting powder with a small amount of cold ethanol to remove any uncomplexed DCQA and then dry under vacuum.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Nanoformulation Nanoformulation Solubility_Testing Solubility_Testing Nanoformulation->Solubility_Testing Solid_Dispersion Solid_Dispersion Dissolution_Profiling Dissolution_Profiling Solid_Dispersion->Dissolution_Profiling Cyclodextrin_Complex Cyclodextrin_Complex Cyclodextrin_Complex->Solubility_Testing Phytosome Phytosome In_vitro_Permeability In_vitro_Permeability Phytosome->In_vitro_Permeability Pharmacokinetic_Study Pharmacokinetic_Study Dissolution_Profiling->Pharmacokinetic_Study In_vitro_Permeability->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability_Assessment Pharmacokinetic_Study->Bioavailability_Assessment DCQA DCQA DCQA->Nanoformulation Encapsulate/ Complex DCQA->Solid_Dispersion Encapsulate/ Complex DCQA->Cyclodextrin_Complex Encapsulate/ Complex DCQA->Phytosome Encapsulate/ Complex

Caption: Workflow for developing and evaluating DCQA formulations with enhanced bioavailability.

HPLC_Troubleshooting_Logic Problem_Observed Problem_Observed Check_System_Pressure Check_System_Pressure Problem_Observed->Check_System_Pressure Start Inspect_Peak_Shape Inspect_Peak_Shape Check_System_Pressure->Inspect_Peak_Shape Pressure OK Troubleshoot_Pump_Leak_Blockage Troubleshoot_Pump_Leak_Blockage Check_System_Pressure->Troubleshoot_Pump_Leak_Blockage Pressure Abnormal Verify_Retention_Time Verify_Retention_Time Inspect_Peak_Shape->Verify_Retention_Time Peak Shape OK Troubleshoot_Column_MobilePhase Troubleshoot_Column_MobilePhase Inspect_Peak_Shape->Troubleshoot_Column_MobilePhase Peak Distortion Examine_Baseline Examine_Baseline Verify_Retention_Time->Examine_Baseline RT OK Troubleshoot_FlowRate_Temp Troubleshoot_FlowRate_Temp Verify_Retention_Time->Troubleshoot_FlowRate_Temp RT Drift System_OK System_OK Examine_Baseline->System_OK Baseline OK Troubleshoot_Detector_Solvent Troubleshoot_Detector_Solvent Examine_Baseline->Troubleshoot_Detector_Solvent Baseline Noise/Drift

Caption: A logical approach to troubleshooting common HPLC issues during DCQA analysis.

DCQA_Metabolism_Pathway cluster_enzymes Key Metabolic Enzymes Oral_DCQA Oral_DCQA Absorbed_DCQA Absorbed_DCQA Oral_DCQA->Absorbed_DCQA Intestinal Absorption Systemic_Circulation Systemic_Circulation Absorbed_DCQA->Systemic_Circulation Portal Vein Metabolites Metabolites Absorbed_DCQA->Metabolites First-Pass Metabolism (Intestine, Liver) Systemic_Circulation->Metabolites Metabolism Excretion Excretion Systemic_Circulation->Excretion Metabolites->Excretion COMT Catechol-O- methyltransferase UGTs UDP-glucuronosyl- transferases

Caption: Simplified pathway of DCQA absorption, metabolism, and elimination.

References

Troubleshooting poor separation of caffeoylquinic acid derivatives in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic separation of caffeoylquinic acid (CQA) derivatives.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you resolve poor separation issues in your experiments.

Question 1: Why are my caffeoylquinic acid derivative peaks tailing?

Answer:

Peak tailing, where a peak is asymmetrical with a broader trailing edge, is a frequent issue when analyzing phenolic compounds like CQAs.[1] This can lead to inaccurate quantification and reduced resolution.[1] The primary causes for peak tailing in CQA analysis are:

  • Secondary Silanol (B1196071) Interactions: Caffeoylquinic acids can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1] These acidic silanols can form strong interactions with the polar hydroxyl groups of the CQAs, causing some molecules to be retained longer, which results in a "tail".[1]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the CQA analytes and the residual silanols. An inappropriate pH can lead to undesirable ionic interactions and peak tailing.

  • Column Contamination: Over time, columns can become contaminated with strongly retained sample components, creating active sites that cause peak tailing.[2]

  • Extra-Column Volume: Excessive tubing length or diameter and poorly made connections can lead to band broadening and asymmetrical peaks.[2]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 with an acidifier like formic acid, acetic acid, or phosphoric acid can suppress the ionization of the acidic functional groups on CQAs and protonate the residual silanol groups, reducing secondary interactions.[2][3] Using a buffer is recommended to maintain a stable pH.[2]

  • Optimize Column Chemistry:

    • Use End-Capped Columns: Modern, end-capped columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[2]

    • Consider Alternative Stationary Phases: If peak tailing persists on a C18 column, a phenyl-hexyl or an RP-Amide stationary phase can offer different selectivity for aromatic compounds and may improve peak shape.[2][4][5]

  • Proper Column Care:

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause active sites.[2][6]

    • Column Washing: Regularly flush the column with a strong solvent to remove contaminants.[2]

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[7]

Troubleshooting Workflow for Peak Tailing

G cluster_0 start Peak Tailing Observed check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes adjust_ph->check_column consider_alt_column Consider Phenyl-Hexyl or RP-Amide Stationary Phase check_column->consider_alt_column No check_guard Is a Guard Column in Use? check_column->check_guard Yes consider_alt_column->check_guard add_guard Install a Guard Column check_guard->add_guard No wash_column Wash Column with Strong Solvent check_guard->wash_column Yes add_guard->wash_column resolved Problem Resolved wash_column->resolved

Caption: A workflow to diagnose and resolve peak tailing for CQA derivatives.

Question 2: How can I improve the resolution between CQA isomers that are co-eluting?

Answer:

Caffeoylquinic acid derivatives often exist as a complex mixture of isomers (e.g., 3-CQA, 4-CQA, and 5-CQA), which can be challenging to separate.[8] Poor resolution is a common problem.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to separate closely eluting isomers. Experiment with the gradient steepness and the initial and final concentrations of the organic solvent (typically acetonitrile (B52724) or methanol).

  • Change the Organic Modifier: If you are using methanol (B129727), switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH: The pH can influence the retention time of ionizable compounds. Fine-tuning the pH of the aqueous portion of the mobile phase can improve the separation between isomers.[9]

  • Lower the Temperature: Reducing the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times.

  • Select a Different Column: The choice of stationary phase has a significant impact on selectivity.

    • RP-Amide and Phenyl-Hexyl Columns: These have been shown to provide unique selectivity for CQA isomers compared to standard C18 columns.[4][5][10]

    • Fused-Core Columns: These columns can provide higher efficiency and faster separations without sacrificing resolution.[11]

Decision Tree for Optimizing Mobile Phase

G cluster_1 start Poor Resolution adjust_gradient Make Gradient Shallower start->adjust_gradient check_resolution1 Resolution Improved? adjust_gradient->check_resolution1 change_organic Switch Organic Modifier (e.g., MeOH to ACN) check_resolution1->change_organic No end Consider a Different Column Chemistry check_resolution1->end Yes check_resolution2 Resolution Improved? change_organic->check_resolution2 adjust_ph Fine-tune Mobile Phase pH check_resolution2->adjust_ph No check_resolution2->end Yes check_resolution3 Resolution Improved? adjust_ph->check_resolution3 check_resolution3->end No check_resolution3->end Yes

Caption: A decision tree for systematically optimizing the mobile phase to improve resolution.

Question 3: My retention times are inconsistent between runs. What could be the cause?

Answer:

Inconsistent retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent composition, can lead to shifts in retention time.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.[7]

  • Pump Issues: Leaks in the pump, worn pump seals, or air bubbles in the system can cause erratic flow rates, leading to variable retention times.[7]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift.

Solutions:

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and use a pH meter to ensure consistent pH. Degas the mobile phase to remove dissolved air.[7]

  • Use a Column Oven: A column oven will maintain a constant temperature, minimizing retention time variability.[7]

  • System Maintenance: Regularly check for leaks in the HPLC system, especially around pump fittings and seals.[7] Purge the pump to remove any air bubbles.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions before injecting your sample.

Frequently Asked Questions (FAQs)

Why are caffeoylquinic acid derivatives challenging to separate?

Caffeoylquinic acids are a class of phenolic compounds that present several analytical challenges:[8]

  • Structural Similarity: They exist as numerous isomers with very similar structures and polarities, making them difficult to resolve.[8]

  • Instability: CQAs can degrade or isomerize when exposed to high temperatures, certain pH levels, or light.[12] For example, at neutral and basic pH, 3-CQA can isomerize to 4-CQA and 5-CQA.[12]

  • Complex Matrices: They are often found in complex natural product extracts, which can interfere with their separation and detection.[8]

What is the optimal pH for separating CQA derivatives?

The optimal pH for separating CQA derivatives is typically in the acidic range, between 2.5 and 3.5.[2] This is because:

  • It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shapes.[3]

  • It protonates the residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[1]

How does temperature affect the separation of CQAs?

Temperature can have a significant impact on the separation:

  • Increased Temperature: Can speed up the interconversion between different chemical forms of these compounds that might exist in solution, which can lead to less band-broadening and improved efficiency.[8] However, high temperatures can also cause degradation of CQAs.[12]

  • Decreased Temperature: May improve the resolution of closely eluting isomers but can also increase analysis time and backpressure.

A common starting point for column temperature is between 25-40°C.[2][13]

Quantitative Data Summary

Table 1: Comparison of Mobile Phase Conditions for CQA Separation
Mobile Phase AMobile Phase BGradient ProgramColumnReference
1% Formic acid in waterAcetonitrile2-80% B over 13.5 minHalo AQ-C18[14]
5% Formic acidAcetonitrileGradient elution over 8 minAscentis Express RP-Amide[4]
1% Acetic acid in waterAcetonitrile15-25% B over 15 minC18[13]
0.25% Acetic acid in waterAcetonitrileIsocratic (12.5% B)Phenyl-hexyl[5]
0.2% Phosphoric acid in waterMethanolIsocratic (45% B)C18[3]
Table 2: Effect of pH on CQA Stability
pHConditionObservationReference
AcidicStable3-CQA and 3,5-diCQA are generally stable.[12]
Neutral to BasicIsomerizationRapid isomerization of 3-CQA to 4-CQA/5-CQA and 3,5-diCQA to 3,4-diCQA/4,5-diCQA.[12]
4.0 - 9.0HeatingHeating aqueous solutions of 5-CQA at different pH levels can form up to fourteen different compounds.[9]
7.96UltrasoundUltrasound promotes the isomerization of 3-CQA to 4-CQA.[15]
9.22UltrasoundDegradation is more significant than isomerization.[15]

Experimental Protocols

Detailed Methodology for HPLC-DAD Analysis of Caffeoylquinic Acid Derivatives

This protocol is a general guideline and may require optimization for specific applications.

1. Sample Preparation

  • Accurately weigh the sample material.

  • Extract the CQAs using a suitable solvent, such as methanol or a mixture of methanol and water, often with a small percentage of formic acid to improve stability.[4] Sonication can be used to enhance extraction efficiency.[4]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point. For improved separation of isomers, consider a Phenyl-hexyl or RP-Amide column.[4][5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 60 40
    30 10 90
    35 10 90
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 325 nm, as CQAs show strong absorbance at this wavelength.[3][4]

3. Method Validation

  • Linearity: Prepare a series of standard solutions of known concentrations to generate a calibration curve. Correlation coefficients (r²) should be greater than 0.99.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability of the method by injecting the same sample multiple times (intra-day precision) and on different days (inter-day precision).

  • Accuracy: Determine the recovery of the method by spiking a sample with a known amount of standard.

Visualizations

Relationship Between Chromatographic Parameters and Separation Quality

G cluster_2 param Chromatographic Parameters mp Mobile Phase param->mp col Column param->col temp Temperature param->temp flow Flow Rate param->flow res Resolution mp->res Selectivity shape Peak Shape mp->shape pH col->res Selectivity eff Efficiency col->eff Particle Size temp->res time Analysis Time temp->time flow->time quality Separation Quality res->quality eff->quality shape->quality time->quality

Caption: Key chromatographic parameters and their influence on separation quality.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-Pigmentation Activity of 4,5-O-Dicaffeoylquinic Acid in a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-pigmentation efficacy of 4,5-O-Dicaffeoylquinic acid (4,5-DCQA) against other known depigmenting agents, utilizing the zebrafish model. The content is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visual diagrams to elucidate complex biological pathways and workflows.

Introduction

The quest for safe and effective agents to treat hyperpigmentation disorders is a significant area of research in dermatology and cosmetics. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for screening and validating potential depigmenting compounds due to its rapid development, transparent embryos, and the conserved nature of melanin (B1238610) production pathways with humans.[1][2][3][4] 4,5-O-Dicaffeoylquinic acid (4,5-DCQA), a natural phenolic compound, has demonstrated notable anti-melanogenic properties.[5][6] This guide will delve into the experimental validation of 4,5-DCQA's anti-pigmentation activity and compare its performance with commonly used alternatives.

Comparative Efficacy of Anti-Pigmentation Agents

The effectiveness of 4,5-DCQA in reducing melanin synthesis has been evaluated in comparison to several well-established tyrosinase inhibitors and depigmenting agents. The following tables summarize the quantitative data from studies on B16F10 murine melanoma cells and in vivo zebrafish models.

Table 1: In Vitro Anti-Melanogenic Activity in B16F10 Murine Melanoma Cells

CompoundConcentrationMelanin Content Inhibition (%)Tyrosinase Activity Inhibition (%)Reference
4,5-O-Dicaffeoylquinic acid 25 µM84%Significant reduction[5]
ArbutinNot specified35%Not specified[5]
1,5-Dicaffeoylquinic acidNot specified61%Not specified[5]

Table 2: In Vivo Anti-Pigmentation Activity in Zebrafish

CompoundConcentrationEffect on PigmentationReference
4,5-O-Dicaffeoylquinic acid Not specifiedValidated anti-pigmentation activity with no toxicity[6]
Kojic Acid1400 ppm52.3% depigmenting activity[4]
ArbutinNot specifiedKnown to have a depigmenting effect[2]
Hydroquinone37.35 µM (IC50)Effective, but with potential side effects[7]
Bis(4-hydroxybenzyl)sulfideNot specified41% reduction in pigmentation (relative to control)[2]
Calycosin30.35 µM (IC50)Obvious inhibitory effect[7]

Mechanism of Action: Signaling Pathways in Melanogenesis

4,5-DCQA exerts its anti-pigmentation effect by modulating key signaling pathways involved in melanin synthesis. A primary mechanism is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[5][6] Furthermore, 4,5-DCQA has been shown to downregulate the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[5] This downregulation, in turn, reduces the expression of tyrosinase and tyrosinase-related protein-1 (TRP-1).[5][6] The inhibitory action on MITF expression is achieved by attenuating cAMP generation, which subsequently inhibits the phosphorylation of cAMP response element-binding protein (CREB).[5]

Below is a diagram illustrating the proposed signaling pathway for melanogenesis and the inhibitory action of 4,5-DCQA.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin DCQA 4,5-DCQA DCQA->AC DCQA->Tyrosinase

Inhibitory mechanism of 4,5-DCQA on melanogenesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for assessing anti-pigmentation activity in a zebrafish model.

Experimental Workflow for In Vivo Validation

The general workflow for evaluating the anti-pigmentation activity of a compound using the zebrafish model is depicted below.

Experimental_Workflow A Zebrafish Embryo Collection (e.g., wild-type AB strain) B Compound Treatment (e.g., 24 hpf embryos) A->B C Incubation (24-48 hours at 28.5°C) B->C D Phenotypic Observation (Microscopy at 48-72 hpf) C->D E Melanin Quantification Assay D->E F Tyrosinase Activity Assay D->F G Toxicity Assessment D->G H Data Analysis E->H F->H G->H

General workflow for in vivo validation in zebrafish.

Protocol 1: Melanin Quantification Assay in Zebrafish Larvae

This protocol provides a method to quantify the melanin content in zebrafish larvae.[8][9][10]

  • Sample Preparation:

    • Collect approximately 30 zebrafish embryos/larvae per treatment group.

    • Wash the embryos with ice-cold Phosphate-Buffered Saline (PBS).

    • Homogenize the embryos in a suitable lysis buffer on ice.

    • Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Melanin Solubilization:

    • Carefully discard the supernatant.

    • Add 1 N NaOH to the pellet to dissolve the melanin.

    • Incubate at a specific temperature (e.g., 60°C) for 1-2 hours or until the pellet is dissolved.

  • Quantification:

    • Measure the absorbance of the solubilized melanin solution at 475 nm using a microplate reader.

    • A standard curve can be generated using synthetic melanin to determine the absolute melanin concentration.

    • Normalize the melanin content to the total protein concentration of the initial lysate, determined by a BCA or Bradford assay.

Protocol 2: Tyrosinase Activity Assay in Zebrafish Larvae

This assay measures the activity of tyrosinase, a key enzyme in melanogenesis.[9]

  • Lysate Preparation:

    • Prepare a protein lysate from zebrafish embryos as described in the melanin quantification protocol.

    • Determine the total protein concentration of the lysate.

  • Enzyme Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add L-DOPA (a substrate for tyrosinase) to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement:

    • Measure the formation of dopachrome, the product of the tyrosinase reaction, by reading the absorbance at 475 nm at regular intervals.

    • The tyrosinase activity is proportional to the rate of increase in absorbance.

    • Results are often expressed as a percentage of the activity in the untreated control group.

Logical Framework of the Study

The validation of a novel anti-pigmentation agent like 4,5-DCQA follows a logical progression from in vitro screening to in vivo confirmation and mechanistic investigation.

Logical_Framework A Initial Screening (e.g., in vitro B16F10 cells) B Identification of Active Compound (4,5-O-Dicaffeoylquinic acid) A->B C In Vivo Validation (Zebrafish Model) B->C D Assessment of Efficacy (Melanin & Tyrosinase Inhibition) C->D E Safety Evaluation (Toxicity Assessment) C->E F Mechanistic Studies (Signaling Pathway Analysis) D->F E->F G Conclusion (Potential as a therapeutic/cosmetic agent) F->G

Logical progression of the research.

Conclusion

The in vivo data from the zebrafish model strongly supports the anti-pigmentation activity of 4,5-O-Dicaffeoylquinic acid. Its efficacy, demonstrated through the inhibition of both melanin content and tyrosinase activity, is comparable and in some cases superior to established agents like arbutin.[5] The compound's mechanism of action, involving the downregulation of the cAMP-PKA-CREB-MITF signaling pathway, provides a solid basis for its depigmenting effects.[5] Importantly, studies have indicated a favorable safety profile in the zebrafish model, highlighting its potential for further development as a therapeutic or cosmeceutical agent for hyperpigmentation disorders.[6] The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to conduct similar validation studies.

References

A Comparative Guide to Natural RSV Inhibitors: 4,5-O-Dicaffeoyl quinic acid methyl ester versus Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective antiviral agents against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, has increasingly turned towards natural products. Among these, 4,5-O-Dicaffeoyl quinic acid methyl ester has emerged as a potent inhibitor. This guide provides an objective comparison of its anti-RSV performance against other natural compounds, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in research and development efforts.

Comparative Analysis of In Vitro Anti-RSV Activity

The following table summarizes the quantitative data on the in vitro efficacy of this compound and other notable natural compounds against RSV. This allows for a direct comparison of their potency and safety profiles.

CompoundNatural SourceCell LineAssay TypeIC50/EC50CC50Selectivity Index (SI = CC50/IC50)
This compound Amorpha fruticosaHEp-2Plaque Reduction0.63 µg/mL[1]118.68 µg/mL[1]188.38
3,4-Di-O-caffeoyl quinic acid methyl esterElephantopus scaberHEp-2Not Specified0.78 µg/mL[2]> 100 µg/mL> 128.21
BaicaleinScutellaria baicalensisHEp-2Plaque Reduction1.98 µg/mL> 100 µg/mL> 50.51
KaempferolVariousHEp-2Plaque Reduction3.5 µg/mL> 100 µg/mL> 28.57
EmodinRheum palmatumHEp-2Plaque Reduction2.8 µg/mL> 100 µg/mL> 35.71
QuercetinVariousA549Not Specified19.5 µg/mL> 200 µg/mL> 10.26
ActeosidePlantago asiaticaHEp2CPE ReductionNot SpecifiedNot SpecifiedHigh Safety Margin Reported[3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of a compound required to inhibit 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the host cells. A higher Selectivity Index (SI) indicates a more favorable safety profile.

Mechanisms of Action: A Comparative Overview

While the precise mechanisms for all-natural compounds are not fully elucidated, current research points to several key antiviral strategies.

This compound is believed to interfere with the early stages of the RSV lifecycle. Its structurally similar counterpart, 3,4-Di-O-caffeoylquinic acid methyl ester, has been shown to inhibit RSV fusion to cell membranes by blocking the F protein.[4] It is plausible that this compound shares a similar mechanism.

Other natural compounds exhibit diverse modes of action:

  • Baicalein, Kaempferol, and Emodin: Molecular docking studies suggest these compounds may act as multi-target inhibitors, with Baicalein showing a high binding affinity for the RSV matrix protein, and Emodin for the fusion glycoprotein.[5]

  • Quercetin: This flavonoid has been observed to inhibit viral entry and replication.[6] Specifically, it can interact with viral surface proteins like hemagglutinin, preventing attachment to host cells.[6]

  • Acteoside: This compound has demonstrated the ability to reduce RSV gene transcription and protein synthesis.[3]

The following diagram illustrates a generalized workflow for assessing the anti-RSV activity of natural compounds.

G cluster_0 In Vitro Anti-RSV Assay Workflow cluster_1 Endpoint Assays cluster_2 Calculations A 1. Cell Seeding (e.g., HEp-2, A549) B 2. Virus Infection (RSV at specific MOI) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation C->D E 5. Assay Endpoint Measurement D->E F 6. Data Analysis E->F G Plaque Reduction Assay E->G H CPE Inhibition Assay E->H I qRT-PCR (Viral Gene Expression) E->I J Western Blot (Viral Protein Synthesis) E->J K IC50/EC50 Determination F->K L CC50 Determination (Cytotoxicity Assay) F->L M Selectivity Index (SI) Calculation F->M

Caption: Workflow for In Vitro Anti-RSV Activity Assessment.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a generalized protocol for a Plaque Reduction Assay , a common method for evaluating anti-RSV activity.

Objective: To determine the concentration of a compound that inhibits RSV-induced plaque formation in a cell monolayer by 50% (IC50).

Materials:

  • Host cells (e.g., HEp-2 or A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Respiratory Syncytial Virus (RSV) stock of known titer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells into 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Virus Adsorption: Once cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with RSV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of the test compound in a medium containing a low percentage of FBS (e.g., 2%).

  • Overlay Application: After adsorption, remove the viral inoculum and wash the cells with PBS to remove unadsorbed virus. Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cell monolayer with a fixative solution for at least 20 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 10-15 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

The following diagram illustrates a potential mechanism of action for RSV inhibitors targeting viral fusion.

G cluster_0 RSV Fusion Inhibition Pathway cluster_1 Inhibited Pathway cluster_2 Normal Pathway (No Inhibitor) RSV RSV Virion F_Protein RSV F Protein RSV->F_Protein expresses HostCell Host Cell Membrane FusionBlocked Membrane Fusion Blocked F_Protein->HostCell binds to Binding Binding F_Protein->FusionBlocked action blocked by inhibitor ViralEntry Viral Entry F_Protein->ViralEntry mediates fusion leading to Inhibitor Fusion Inhibitor (e.g., Dicaffeoyl quinic acid derivative) Inhibitor->F_Protein targets Replication Viral Replication ViralEntry->Replication

Caption: Mechanism of RSV Fusion Inhibition.

Conclusion

This compound demonstrates significant potential as a natural RSV inhibitor, exhibiting high potency and a favorable safety profile in vitro. Its efficacy is comparable to, and in some cases exceeds, that of other well-studied natural compounds. The likely mechanism of action, targeting the crucial viral fusion step, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel, natural-product-based anti-RSV therapies.

References

A Comparative Analysis of the Biological Effects of 4,5-O-Dicaffeoylquinic Acid Methyl Ester and its Non-Esterified Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of 4,5-O-Dicaffeoylquinic acid methyl ester and 4,5-O-Dicaffeoylquinic acid, supported by experimental data and detailed methodologies.

This guide provides a comparative overview of the biological effects of 4,5-O-Dicaffeoylquinic acid methyl ester and its non-esterified form, 4,5-O-Dicaffeoylquinic acid. While extensive research has highlighted the diverse pharmacological activities of 4,5-O-Dicaffeoylquinic acid, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, direct comparative studies with its methyl ester derivative are limited. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.

Data Presentation: A Side-by-Side Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of 4,5-O-Dicaffeoylquinic acid methyl ester and 4,5-O-Dicaffeoylquinic acid. It is important to note that much of the data for the non-esterified form is not from direct head-to-head comparative studies with its methyl ester.

Antioxidant Activity
CompoundAssayParameterResultReference
4,5-O-Dicaffeoylquinic acid methyl ester DPPH Radical ScavengingIC50> 100 µM[1]
4,5-O-Dicaffeoylquinic acid DPPH Radical ScavengingIC5019.8 µM[2]
Anti-inflammatory Activity
CompoundAssayCell LineParameterResultReference
4,5-O-Dicaffeoylquinic acid methyl ester Nitric Oxide (NO) Production InhibitionRAW 264.7IC5080.2 µM[1]
4,5-O-Dicaffeoylquinic acid Nitric Oxide (NO) Production InhibitionRAW 264.7-Dose-dependent inhibition (significant at 1, 2, and 4 µM)[3]
4,5-O-Dicaffeoylquinic acid Prostaglandin E2 (PGE2) ProductionRAW 264.7-Dose-dependent suppression (55% inhibition at 4 µM)[4]
4,5-O-Dicaffeoylquinic acid TNF-α and IL-6 ProductionRAW 264.7-Dose-dependent decrease (20% and 40% inhibition at 4 µM, respectively)[3]
Anticancer Activity
CompoundCell LineParameterResultReference
4,5-O-Dicaffeoylquinic acid DU-145 (Prostate Cancer)IC505 µM (72 hours)[1]
4,5-O-Dicaffeoylquinic acid LNCaP (Prostate Cancer)-Inhibitory activity observed[1]
4,5-O-Dicaffeoylquinic acid PC-3 (Prostate Cancer)-Inhibitory activity observed[1]
4,5-O-Dicaffeoylquinic acid AGS (Gastric Adenocarcinoma)-Proliferation inhibited[1]

Experimental Protocols

Biotransformation of 4,5-O-Dicaffeoylquinic Acid Methyl Ester by Human Intestinal Flora

This protocol is based on the methodology described in the study evaluating the biotransformation of the methyl ester.

  • Preparation of Intestinal Flora Suspension: Fresh fecal samples from healthy human volunteers are collected and immediately suspended in an anaerobic dilution medium. The suspension is then homogenized and filtered to obtain a bacterial suspension.

  • Incubation: 4,5-O-Dicaffeoylquinic acid methyl ester is added to the bacterial suspension and incubated anaerobically at 37°C.

  • Sample Analysis: At various time points, aliquots of the incubation mixture are collected, and the reaction is stopped. The samples are then centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This protocol outlines the general procedure for assessing the anti-inflammatory effects of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This colorimetric assay is commonly used to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G cluster_legend Legend cluster_pathway Anti-inflammatory Signaling Pathways of 4,5-O-Dicaffeoylquinic Acid cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulation Stimulation Inhibition Inhibition Molecule Molecule/Complex LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB | NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Pro_inflammatory_genes Inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators DCQA 4,5-O-Dicaffeoylquinic Acid DCQA->MAPKs | DCQA->IKK |

Caption: Signaling pathways modulated by 4,5-O-Dicaffeoylquinic acid.

G cluster_workflow General Experimental Workflow for In Vitro Biological Assays cluster_assays Assays start Start: Cell Culture seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Treatment with Test Compound seeding->treatment stimulation Stimulation (if applicable, e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation viability Cell Viability (MTT Assay) incubation->viability inflammation Anti-inflammatory (Griess, ELISA) incubation->inflammation antioxidant Antioxidant (DPPH, etc.) incubation->antioxidant data_analysis Data Analysis (e.g., IC50 calculation) viability->data_analysis inflammation->data_analysis antioxidant->data_analysis end End: Results data_analysis->end

Caption: A generalized experimental workflow for in vitro assays.

References

Confirming the mechanism of action of 4,5-O-Dicaffeoyl quinic acid methyl ester through molecular docking.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of 4,5-O-Dicaffeoyl quinic acid methyl ester's potential mechanisms, confirmed through molecular docking simulations, against alternative modulators of key biological pathways.

This compound, a derivative of the naturally occurring phenolic compound dicaffeoylquinic acid, has demonstrated a spectrum of biological activities, including antiviral, anti-inflammatory, and antioxidant effects. Molecular docking studies, which predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been instrumental in elucidating its potential molecular targets. This guide synthesizes available in silico data to compare its performance against other known inhibitors and activators.

Comparative Analysis of Molecular Docking Studies

While direct molecular docking studies on this compound are limited, data from its close structural analogs, 4,5-dicaffeoylquinic acid (4,5-DCQA) and other dicaffeoylquinic acid (DCQA) isomers, provide valuable insights into its potential interactions with various protein targets. The following tables summarize the binding affinities of these compounds and compare them with known modulators of relevant signaling pathways.

It is important to note that the methyl ester form may exhibit different binding affinities due to altered physicochemical properties, and the data for its close analogs should be considered as a strong predictive starting point.

Adenylyl Cyclase Inhibition

Adenylyl cyclase is a key enzyme in cellular signaling, and its inhibition has therapeutic implications in various diseases.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity (kcal/mol)
4,5-Dicaffeoylquinic acidAdenylyl Cyclase-8.33Not SpecifiedCatechol EstrogenNot Specified
α-Glucosidase Inhibition

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity (kcal/mol)
3,5-Dicaffeoylquinic acidα-GlucosidaseNot SpecifiedNot SpecifiedAcarbose-
Rutinα-Glucosidase-8.2Not SpecifiedAcarbose-
Quercetinα-Glucosidase-7.9Not SpecifiedAcarbose-
NF-κB Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation and immune responses.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity (kcal/mol)
GenisteinNF-κB1-6.29Lys52, Ser243, Asp274, Lys275--
CurcuminNF-κB-6.2Not Specified--
MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity (kcal/mol)
Metergolinep38α MAPK-9.5Not SpecifiedSB 203580Not Specified
Withaphysacarpinp38α MAPK-9.4Not SpecifiedSB 203580Not Specified
Nrf2 Pathway Activation

The Nrf2 pathway is a key regulator of cellular antioxidant responses.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity (kcal/mol)
Phytochemicals (various)Keap1 (Nrf2 inhibitor)High binding affinity for several compoundsKey amino acids in Keap1-Nrf2 interface--

Experimental Protocols

The following section details a generalized methodology for performing molecular docking studies to confirm the mechanism of action of a small molecule like this compound.

Molecular Docking Protocol

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom using computational tools like AutoDockTools or Chimera. The Gasteiger charge calculation method is commonly employed.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are determined based on the location of the known binding site or by using blind docking approaches.

2. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or MarvinSketch and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation. This is typically done using force fields like MMFF94.

  • Charge and Torsion Angle Assignment: Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used and effective software for molecular docking.

  • Algorithm: A Lamarckian genetic algorithm is commonly used to explore the conformational space of the ligand within the defined grid box on the protein.

  • Execution: The docking simulation is run for a specified number of genetic algorithm runs (e.g., 100) to ensure a thorough search of possible binding poses.

4. Analysis of Docking Results:

  • Binding Energy: The docking results are ranked based on the predicted binding energy (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction.

  • Binding Pose: The top-ranked binding pose is visualized to analyze the interactions between the ligand and the protein's amino acid residues.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed to understand the key residues involved in the binding. Visualization tools like PyMOL or Discovery Studio Visualizer are used for this purpose.

Visualizing the Workflow and Pathways

To further clarify the processes and interactions discussed, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) Docking_Sim Molecular Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Ligand_Prep->Docking_Sim Result_Analysis Analysis of Results (Binding Energy, Pose, Interactions) Docking_Sim->Result_Analysis

A generalized workflow for molecular docking studies.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes DCQAME This compound AC Adenylyl Cyclase DCQAME->AC Inhibition AG α-Glucosidase DCQAME->AG Inhibition NFKB NF-κB DCQAME->NFKB Inhibition MAPK MAPK DCQAME->MAPK Inhibition KEAP1 Keap1 DCQAME->KEAP1 Inhibition (leads to Nrf2 activation) AntiInflammatory Anti-inflammatory Effects AC->AntiInflammatory Antiviral Antiviral Activity AC->Antiviral Antidiabetic Antidiabetic Effects AG->Antidiabetic NFKB->AntiInflammatory MAPK->AntiInflammatory Antioxidant Antioxidant Response KEAP1->Antioxidant

Potential signaling pathways modulated by this compound.

Comparison_Logic cluster_docking_data Molecular Docking Data DCQAME This compound (and its analogs) Target Protein Target (e.g., Adenylyl Cyclase) DCQAME->Target DCQAME_Data Binding Affinity Interacting Residues Target->DCQAME_Data generates Alternative_Data Binding Affinity Interacting Residues Target->Alternative_Data generates Alternative Alternative Modulator (Known Inhibitor/Activator) Alternative->Target Comparison Comparative Analysis DCQAME_Data->Comparison Alternative_Data->Comparison

Logical relationship for the comparative analysis.

Reproducibility of Published Findings on the Bioactivities of 4,5-O-Dicaffeoyl quinic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the diverse bioactivities of 4,5-O-Dicaffeoyl quinic acid methyl ester (4,5-diCQA-ME) and its closely related isomers, the dicaffeoylquinic acids (diCQAs). By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document aims to facilitate the assessment of reproducibility and guide future research in the therapeutic potential of this natural compound.

I. Comparative Analysis of Bioactivities

This compound and its analogues have demonstrated a range of pharmacological effects across multiple studies. This section consolidates the quantitative data from various publications to provide a comparative overview of their antioxidant, anti-inflammatory, neuroprotective, antiviral, and hypouricemic properties.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity
CompoundAssayParameterResultReference
4,5-Dicaffeoylquinic AcidDPPHIC5019.8 µM[1]
3,5-Dicaffeoylquinic AcidDPPHIC504.26 µg/mL[1]
3,5-Dicaffeoylquinic AcidABTSTEAC0.9974[1]
3,5-Dicaffeoylquinic AcidFRAPActivity3.84 mmol TE/g[1]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of free radicals; a lower value indicates higher activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity to the standard antioxidant, Trolox.

Table 2: Anti-Inflammatory Effects
CompoundModelKey Markers InhibitedDosage/ConcentrationEffectReference
4,5-Dicaffeoylquinic AcidLPS-stimulated RAW264.7 cellsNO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-61, 2, and 4 µMSignificant, dose-dependent inhibition[2][3]
4,5-Dicaffeoylquinic AcidCarrageenan-induced rat paw edemaEdema, iNOS, COX-2, TNF-α5, 10, 20 mg/kg (oral)Dose-dependent suppression[2][3][4]
4,5-Dicaffeoylquinic AcidIL-1β-stimulated rat primary chondrocytesNitrite (B80452), PGE2, iNOS, COX-2, MMP-3, MMP-13, ADAMTS-410, 20, and 40 μMSignificant inhibition[5]
Table 3: Antiviral Activity
CompoundVirusParameterResultReference
This compoundRespiratory Syncytial Virus (RSV)IC500.63 μg/mL[6]
This compoundRespiratory Syncytial Virus (RSV)CC50118.68 μg/mL[6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells.

Table 4: Hypouricemic Effects
CompoundAnimal ModelAdministrationDosageSerum Uric Acid ReductionReference
4,5-O-Dicaffeoylquinic acid methyl esterPotassium oxonate-pretreated ratsOral20 mg/kg31.2%[7]
4,5-O-Dicaffeoylquinic acid methyl esterPotassium oxonate-pretreated ratsOral50 mg/kg44.4%[7]
4,5-O-Dicaffeoylquinic acid methyl esterPotassium oxonate-pretreated ratsIntraperitoneal20 mg/kg66.9%[7]
4,5-O-Dicaffeoylquinic acid methyl esterPotassium oxonate-pretreated ratsIntraperitoneal50 mg/kg86.5%[7]
Table 5: Enzyme Inhibitory Activity
CompoundEnzymeParameterResultReference
4,5-O-Dicaffeoylquinic acid methyl esterRat liver xanthine (B1682287) oxidaseIC505.27 µM[7]
4,5-Dicaffeoylquinic acidAldose reductaseIC5082.25 µg/mL[8]
4,5-Dicaffeoylquinic acidα-glucosidaseIC50900.04 µg/mL (weak activity)[8]

II. Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of 4,5-Dicaffeoylquinic acid (e.g., 1, 2, and 4 µM) for 1 hour.[3]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 50 ng/mL) and incubating for 24 hours.[3]

  • Nitric Oxide (NO) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture medium using the Griess reagent.[5]

  • Pro-inflammatory Cytokine and Mediator Measurement: The levels of Prostaglandin E2 (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific ELISA kits.[3][5]

  • Western Blot Analysis: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting to understand the mechanism of action.[3][5]

In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema
  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Treatment: 4,5-Dicaffeoylquinic acid is administered orally at doses of 5, 10, and 20 mg/kg body weight.[2][3]

  • Induction of Edema: One hour after the administration of the compound, paw edema is induced by a subplantar injection of 1% carrageenan in saline into the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Tissue Analysis: After the experiment, the paw tissue is collected to measure the expression of inflammatory markers like iNOS, COX-2, and TNF-α via methods such as Western blotting or immunohistochemistry.[2][3]

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[1]

  • Procedure:

    • A solution of the test compound (4,5-diCQA or its isomers) is prepared in a suitable solvent (e.g., methanol) at various concentrations.[1]

    • A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.[1]

    • The test compound solution is mixed with the DPPH solution in a microplate well or cuvette.[1]

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.[1]

III. Visualization of Signaling Pathways and Workflows

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 4,5-Dicaffeoylquinic acid are mediated through the suppression of the NF-κB and MAPK signaling pathways.[4][9]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK MAPKKK TRAF6->MAPKKK IKK IKK TRAF6->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes DCQA 4,5-diCQA DCQA->MAPKKK DCQA->IKK

Caption: Inhibition of NF-κB and MAPK pathways by 4,5-diCQA.

Antioxidant Signaling Pathway

4,5-Dicaffeoylquinic acid exerts its antioxidant effects not only by direct radical scavenging but also by activating the Nrf2-Keap1 signaling pathway, a key regulator of cellular redox homeostasis.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA 4,5-diCQA Keap1 Keap1 DCQA->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 facilitates Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation Cul3->Nrf2 Ub ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription

Caption: Activation of the Nrf2-Keap1 pathway by 4,5-diCQA.

General Experimental Workflow for In Vitro Bioactivity Assessment

The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like this compound in a cell-based assay.

G cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., RAW264.7, SH-SY5Y) start->cell_culture pretreatment Pre-treat cells with compound cell_culture->pretreatment compound_prep Prepare Compound (4,5-diCQA-ME) Serial Dilutions compound_prep->pretreatment induce_stress Induce Stress/Stimulation (e.g., LPS, H₂O₂) pretreatment->induce_stress incubation Incubation induce_stress->incubation viability Cell Viability (MTT Assay) incubation->viability biochemical Biochemical Assays (ELISA, Griess) incubation->biochemical molecular Molecular Biology (Western Blot, PCR) incubation->molecular data_analysis Data Analysis (IC50, Statistical Tests) viability->data_analysis biochemical->data_analysis molecular->data_analysis end End data_analysis->end

Caption: Workflow for in vitro bioactivity assessment.

References

A comparative analysis of dicaffeoylquinic acids in managing diabetes and its complications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various medicinal plants, are emerging as promising candidates for the management of diabetes mellitus and its associated complications. Their multifaceted pharmacological activities, including hypoglycemic, antioxidant, and anti-inflammatory effects, make them a compelling area of research for novel therapeutic development. This guide provides a comparative analysis of the anti-diabetic potential of different DCQA isomers, supported by experimental data and detailed methodologies.

Core Mechanisms of Action

Dicaffeoylquinic acids exert their anti-diabetic effects through several key mechanisms:

  • Inhibition of Carbohydrate-Digesting Enzymes: By inhibiting α-glucosidase and α-amylase, DCQAs can delay the breakdown and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.

  • Enhancement of Incretin (B1656795) Action: DCQAs have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-IV, DCQAs prolong the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion.

  • Mitigation of Diabetic Complications: DCQAs can inhibit aldose reductase, a key enzyme in the polyol pathway that is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

  • Modulation of Intracellular Signaling Pathways: DCQAs have been demonstrated to modulate critical signaling pathways involved in oxidative stress and inflammation, including the Nrf2/Keap1, NF-κB, and MAPK pathways.

Comparative Efficacy of Dicaffeoylquinic Acid Isomers

The biological activity of DCQAs can vary depending on the position of the two caffeoyl groups on the quinic acid core. The following tables summarize the available quantitative data comparing the efficacy of different DCQA isomers in key anti-diabetic assays.

Table 1: Comparative Inhibition of α-Glucosidase by Dicaffeoylquinic Acid Isomers
Dicaffeoylquinic Acid IsomerIC50 (µM)Relative Potency
1,4-dicaffeoylquinic acid51.75 ± 0.32Most Potent
1,5-dicaffeoylquinic acid> 100 (approx. 58.83% inhibition at 100 µM)Less Potent
3,4-dicaffeoylquinic acid> 100 (approx. 52.18% inhibition at 100 µM)Less Potent
4,5-dicaffeoylquinic acid> 100 (approx. 50.92% inhibition at 100 µM)Less Potent
3,5-dicaffeoylquinic acid> 100 (approx. 60.65% inhibition at 100 µM)Less Potent
Acarbose (Positive Control)60.91 ± 3.85-

Data sourced from a study on rat intestinal α-glucosidase.

Table 2: Comparative Inhibition of Aldose Reductase by Dicaffeoylquinic Acid Derivatives
CompoundIC50 (µM)
3,4-dicaffeoylquinic acid1.24
3,5-dicaffeoylquinic acid1.83
4,5-dicaffeoylquinic acid1.76
3,5-dicaffeoylquinic acid methyl ester2.29
4,5-dicaffeoylquinic acid methyl ester2.13

Data sourced from a study on recombinant human aldose reductase (rhAKR1B10).

Table 3: Comparative In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Isomers
IsomerDPPH Scavenging Activity (IC50)ABTS Radical Scavenging (TEAC)FRAP (mmole of Trolox equivalent/g)
3,4-dicaffeoylquinic acid68.91 µg/mL (EC50)Not specified2.18 µg/mL (EC50)
3,5-dicaffeoylquinic acid4.26 µg/mL0.99743.84
4,5-dicaffeoylquinic acid19.8 µMNot specifiedNot specified

Note: Direct comparison is challenging due to variations in experimental units and methodologies across different studies. However, dicaffeoylquinic acids generally exhibit greater antioxidant activity than monocaffeoylquinic acids.[1]

Signaling Pathways Modulated by Dicaffeoylquinic Acids in Diabetes

DCQAs exert their protective effects in diabetes by modulating key intracellular signaling pathways that regulate oxidative stress and inflammation.

Figure 1. Signaling pathways modulated by DCQAs in diabetes.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 0.1 M Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (DCQA isomers) and positive control (Acarbose)

  • 0.2 M Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of α-glucosidase (e.g., 0.2 U/mL), various concentrations of the test compounds, and the positive control in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or control solution to each well.

  • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the inhibitor required for 50% inhibition).

Aldose Reductase Inhibition Assay

This assay measures the inhibition of aldose reductase, a key enzyme in the polyol pathway.

Materials:

  • Rat lens homogenate (as a source of aldose reductase) or recombinant human aldose reductase

  • 0.067 M Phosphate buffer (pH 6.2)

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Test compounds (DCQA isomers)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the lens supernatant (or recombinant enzyme).

  • Add various concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 3 minutes at 30-second intervals, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction (ΔOD/min/mg protein).

  • Determine the percentage of inhibition by comparing the reaction rates with and without the inhibitor.

  • Calculate the IC50 value.

DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit DPP-IV activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC (fluorogenic substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (DCQA isomers) and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, mix the test compound or control with the DPP-IV enzyme solution in Tris-HCl buffer.

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (B1665955) (AMC) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition based on the fluorescence signal relative to the control.

  • Determine the IC50 value.

Conclusion

Dicaffeoylquinic acids represent a promising class of natural compounds for the development of novel anti-diabetic agents. Their ability to target multiple pathways involved in the pathogenesis of diabetes and its complications provides a strong rationale for further investigation. The available data suggests that the specific isomeric form of DCQA can influence its biological activity, highlighting the importance of comparative studies in identifying the most potent candidates for therapeutic development. While further research is needed to establish a complete comparative profile, particularly for α-amylase and DPP-IV inhibition, the existing evidence underscores the significant potential of DCQAs in the future of diabetes management.

References

Benchmarking the efficacy of 4,5-O-Dicaffeoyl quinic acid methyl ester against known antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the In Vitro Antioxidant Capacity of 4,5-O-Dicaffeoyl quinic acid methyl ester (DCQAME) Against Established Antioxidants.

This guide provides an objective comparison of the antioxidant performance of this compound (DCQAME), a derivative of a naturally occurring polyphenolic compound, against the well-established antioxidants Vitamin C (Ascorbic Acid), Vitamin E (alpha-tocopherol), Trolox (a water-soluble analog of Vitamin E), and Quercetin. The antioxidant potential of these compounds is evaluated through their efficacy in common in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Furthermore, this guide delves into the underlying mechanism of action by examining the role of these compounds in the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of DCQAME and the reference antioxidants are summarized below. The data has been compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different sources. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS TEACFRAP (mmol TE/g)ORAC (µmol TE/g)
This compound (and related isomers) 19.8[1][2]0.9974 (for 3,5-isomer)[2]3.84 (for 3,5-isomer)[2]Data Not Available
Quercetin ~5-20[3]~4-7[3]-~4-8[3]
Vitamin C (Ascorbic Acid) ~25-50[3]~1.0-2.0[3]-~0.4-1.0[3]
Vitamin E (α-Tocopherol) ~40-60[3]~0.5-1.0[3]--
Trolox -1.0 (by definition)-1.0 (by definition)[3]

Note: Data for this compound is limited. The values presented for ABTS and FRAP assays are for the closely related 3,5-dicaffeoylquinic acid isomer to provide a contextual comparison. TEAC (Trolox Equivalent Antioxidant Capacity) values represent the antioxidant capacity relative to Trolox.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism by which many antioxidants, including DCQAME, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like DCQAME, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding DCQAME 4,5-O-Dicaffeoyl quinic acid methyl ester DCQAME->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes translation Protective_Enzymes->ROS neutralizes

Activation of the Nrf2-Keap1 signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Sample Preparation: A stock solution of the test compound (DCQAME or standard antioxidant) is prepared in a suitable solvent (e.g., methanol or ethanol). A series of dilutions are then made to obtain a range of concentrations.

  • Reaction: In a 96-well microplate or a cuvette, a specific volume of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: A series of dilutions of the test compound are prepared as described for the DPPH assay.

  • Reaction: A small volume of the test compound solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and TEAC Determination: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Solutions of the test compound at various concentrations are prepared.

  • Reaction: A specific volume of the test compound solution is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the test compound is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (DPPH, ABTS, FRAP) C Mix Reagents with Test Compound/Standards A->C B Prepare Test Compound and Standards (Serial Dilutions) B->C D Incubate at Specific Temperature and Time C->D E Measure Absorbance at Specific Wavelength D->E F Calculate % Inhibition or Ferric Reducing Power E->F G Determine IC50 or TEAC Value F->G

General experimental workflow for in vitro antioxidant assays.

Conclusion

The available data suggests that this compound is a potent antioxidant with strong radical scavenging capabilities, comparable to and in some cases potentially exceeding those of well-known antioxidants like Quercetin. Its mechanism of action appears to involve the activation of the cytoprotective Nrf2 signaling pathway, which is a key target for therapeutic interventions in diseases associated with oxidative stress. While further direct comparative studies are warranted to establish a definitive ranking of its efficacy against standard antioxidants, the current evidence positions DCQAME as a promising candidate for further investigation and development as a novel antioxidant agent.

References

A Comparative Guide to Bioassay Validation: 4,5-O-Dicaffeoyl quinic acid methyl ester as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new bioassay utilizing 4,5-O-Dicaffeoyl quinic acid methyl ester as a positive control. Through a detailed comparison with established alternatives and supported by experimental data, this document outlines the compound's efficacy and provides standardized protocols for its application in antioxidant and anti-inflammatory assays.

Introduction

4,5-O-Dicaffeoylquinic acid methyl ester is a polyphenolic compound recognized for its potent biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] Its robust and reproducible effects in various in vitro systems make it an excellent candidate as a positive control for bioassay validation. This guide focuses on its application in two key assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant activity and the nitric oxide (NO) production inhibition assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages for anti-inflammatory potential.

Comparative Performance Data

The efficacy of this compound is comparable, and in some cases superior, to commonly used positive controls in antioxidant and anti-inflammatory bioassays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison.

Antioxidant Activity: DPPH Radical Scavenging Assay
CompoundIC50 (µM)Reference
4,5-O-Dicaffeoylquinic acid ~10-20[1][4]
Quercetin~4.6[5]
Ascorbic Acid (Vitamin C)~20-30[6]
Trolox~40[7]

Note: IC50 values can vary slightly based on specific experimental conditions. The data presented is a representative range from multiple sources.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
CompoundIC50 (µM)Reference
4,5-O-Dicaffeoylquinic acid ~15-30[3][8]
Indomethacin~56.8[9]
Dexamethasone~0.1-1Not explicitly found for NO inhibition, but a common potent anti-inflammatory control.
Quercetin~37.1[10]

Note: IC50 values can vary slightly based on specific experimental conditions. The data presented is a representative range from multiple sources.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Dicaffeoylquinic acids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][11] These pathways are crucial in the expression of pro-inflammatory mediators like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G Anti-inflammatory Signaling Pathway of Dicaffeoylquinic Acids cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus NFkappaB_nuc NF-κB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkappaB_nuc->Gene DCQA 4,5-O-Dicaffeoyl quinic acid methyl ester DCQA->IKK Inhibition DCQA->NFkappaB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Bioassay Validation

The following diagram illustrates a standardized workflow for validating a new bioassay using this compound as a positive control.

G Bioassay Validation Workflow start Start: New Bioassay Development protocol Define Experimental Protocol start->protocol controls Select Controls: - Negative Control - Positive Control (4,5-DCQA Me Ester) - Standard Control (e.g., Quercetin) protocol->controls execution Execute Assay with Test Compounds and Controls controls->execution data Data Acquisition (e.g., Absorbance, Fluorescence) execution->data analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values data->analysis comparison Compare Performance: Test Compound vs. Controls analysis->comparison comparison->protocol Inconsistent Results validation Validate Assay Performance: - Reproducibility - Sensitivity - Specificity comparison->validation Consistent Results end End: Validated Bioassay validation->end

References

Comparative analysis of the anti-inflammatory profiles of different dicaffeoylquinic acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various dicaffeoylquinic acid (diCQA) esters. Dicaffeoylquinic acids, a group of polyphenolic compounds prevalent in numerous medicinal plants, are gaining significant interest for their therapeutic potential, particularly in mitigating inflammatory responses. This document synthesizes experimental data to compare the performance of different diCQA isomers, details the methodologies of key experiments, and visualizes the underlying signaling pathways.

In Vitro Anti-inflammatory Activity: A Comparative Overview

The anti-inflammatory effects of diCQA esters have been predominantly evaluated using in vitro models, most commonly in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. These studies consistently show that diCQA isomers can effectively suppress the production of key pro-inflammatory mediators. The following tables summarize the available quantitative data for different diCQA isomers.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators by Dicaffeoylquinic Acid Isomers in LPS-Stimulated RAW 264.7 Macrophages

IsomerTarget MediatorConcentration% InhibitionReference
4,5-diCQA Nitric Oxide (NO)4 µMDose-dependent reduction[1]
Prostaglandin E2 (PGE2)4 µM55%[1]
TNF-α4 µM40%[1]
IL-64 µM20%[1]
3,5-diCQA Nitric Oxide (NO)25 µMSignificant reduction[2]
3,4-diCQA TNF-α50 µMSignificant reduction[3]
IL-625-50 µMSignificant reduction[3]
1,3-diCQA IL-6290 µMSignificant reduction[3]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Point of Departure (PoD) Concentrations for Anti-inflammatory Effects of Dicaffeoylquinic Acid Isomers in In Vitro Models

IsomerEndpointCell ModelPoD Concentration (µM)Reference
4,5-diCQA NO ProductionRAW264.74 - 40[3]
TNF-α SecretionRAW264.74 - 10[3]
IL-6 ExpressionRAW264.72 - 50[3]
COX-2 ExpressionRAW264.7 / Primary Rat Chondrocytes2 - 20[2]
3,5-diCQA NO ProductionRAW264.73 - 40[3]
IL-6 ExpressionRAW264.750[3]
3,4-diCQA NO ProductionRAW264.78 - 80[3]
TNF-α SecretionRAW264.750[3]
IL-6 ExpressionRAW264.725 - 50[3]

PoD (Point of Departure) refers to the concentration or dose causing a statistically significant effect.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory activity. Oral administration of 4,5-diCQA has been shown to suppress carrageenan-induced edema in a dose-dependent manner, with doses ranging from 5 to 20 mg/kg of body weight.[1][4] This treatment also led to a reduction in the expression of nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in the inflamed paw tissue.[1]

Mechanistic Insights: Inhibition of Key Signaling Pathways

The anti-inflammatory effects of dicaffeoylquinic acid esters are largely attributed to their ability to modulate crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[1] Dicaffeoylquinic acid esters have been demonstrated to inhibit the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB-α IKK->IkB Phosphorylation IkB_p P-IκB-α IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Nucleus Nucleus diCQA diCQA Esters diCQA->IKK Inhibition

NF-κB signaling pathway and inhibition by diCQA esters.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in the inflammatory process. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are activated by various extracellular stimuli, including LPS. Once activated, MAPKs phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines and enzymes.[6] Studies have revealed that dicaffeoylquinic acid esters can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated cells.[1]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activation p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activation p_JNK->Transcription_Factors Activation p_ERK->Transcription_Factors Activation Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes diCQA diCQA Esters diCQA->Upstream_Kinases Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis RAW264_7 RAW 264.7 Macrophages Pretreatment Pre-treatment with diCQA Isomers RAW264_7->Pretreatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pretreatment->LPS_Stimulation Supernatant_Analysis Supernatant Analysis (NO, PGE2, Cytokines) LPS_Stimulation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis (iNOS, COX-2, p-MAPK, p-IκBα) LPS_Stimulation->Cell_Lysate_Analysis Rats Rats Oral_Admin Oral Administration of diCQA Isomers Rats->Oral_Admin Carrageenan_Injection Carrageenan Injection in Paw Oral_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume Carrageenan_Injection->Paw_Volume Tissue_Analysis Paw Tissue Analysis (iNOS, COX-2, TNF-α) Paw_Volume->Tissue_Analysis

References

A Comparative Guide to the Stereochemical Confirmation of Synthesized 4,5-O-Dicaffeoyl Quinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex natural products, unambiguous structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of synthesized 4,5-O-Dicaffeoyl quinic acid methyl ester, a molecule with significant biological activities, including antioxidant and antiviral properties.[1] The precise location of the two caffeoyl groups on the quinic acid core and the inherent chirality of the quinic acid moiety are critical to its function. This document details the experimental protocols and data presentation for the most effective validation methods.

Comparison of Primary Analytical Techniques

The stereochemical elucidation of dicaffeoylquinic acid isomers relies on a combination of spectroscopic and chromatographic methods.[2][3] Each technique offers distinct advantages and provides complementary information. The choice of method depends on the availability of instrumentation, reference standards, and the specific structural question being addressed.

Table 1: Overview of Analytical Techniques for Stereochemical Confirmation

Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure. 2D experiments (COSY, HSQC, HMBC, NOESY) reveal through-bond and through-space correlations.- Precise location of caffeoyl esters.- Relative configuration of the quinic acid ring.- Conformational analysis via coupling constants (³JHH).[4]Provides the most detailed structural information from a single set of experiments.Requires a relatively high concentration of pure sample. Can be complex to interpret without expertise.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[5]- Absolute configuration (by comparison to a standard or theoretical calculations).[6]- A characteristic "fingerprint" spectrum for a specific stereoisomer.[7]Highly sensitive to stereochemistry. Requires a very small amount of sample. Non-destructive.Interpretation for absolute configuration requires a reference standard or complex computational modeling. Does not identify the position of substituents.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separates stereoisomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.[8]- Separation of diastereomers and enantiomers.- Determination of isomeric and enantiomeric purity.Excellent for resolving complex mixtures of isomers.[9] Highly sensitive and quantitative.Peak identification is dependent on the availability of authentic reference standards for comparison of retention times. Method development can be time-consuming.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates isomers chromatographically and identifies them based on their mass-to-charge ratio and fragmentation patterns.- Can distinguish between isomers based on characteristic fragmentation.[10]- Confirms molecular weight.High sensitivity and can be used for complex mixtures. Provides fragmentation data that can support structural assignment.[11]Does not directly provide stereochemical information without chromatographic separation and comparison to standards.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate stereochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring comprehensive 1D and 2D NMR data to confirm the 4,5-substitution pattern and the relative stereochemistry of the quinic acid core.

Instrumentation:

  • Bruker Avance 700 MHz spectrometer (or equivalent high-field NMR).[12]

Sample Preparation:

  • Dissolve 5-10 mg of the purified synthesized compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra.

  • 2D Spectra: Perform the following 2D experiments to establish connectivity:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks within the quinic acid and caffeoyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the ester linkages. Look for correlations from H-4 and H-5 of the quinic acid ring to the carbonyl carbons of the two caffeoyl groups.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This helps to confirm the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.[12]

Circular Dichroism (CD) Spectroscopy

This method provides a spectroscopic fingerprint to confirm the absolute configuration of the synthesized molecule by comparing its CD spectrum to that of an authentic standard.

Instrumentation:

  • Jasco J-815 spectropolarimeter (or equivalent).

Sample Preparation:

  • Prepare a stock solution of the synthesized compound and an authentic reference standard in a suitable spectroscopic grade solvent (e.g., Methanol) at a concentration of approximately 0.1-0.5 mg/mL.

  • Ensure the solvent does not have significant absorbance in the desired wavelength range.

Data Acquisition:

  • Use a quartz cuvette with a 1 mm path length.

  • Record the CD spectrum from 190 nm to 350 nm at room temperature.

  • Acquire a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

  • Compare the resulting CD spectrum (ellipticity vs. wavelength) of the synthesized product with that of the authentic standard. The spectra should be superimposable for confirmation.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This protocol is designed to separate the synthesized this compound from other potential stereoisomers.

Instrumentation:

  • Agilent 1260 Infinity Analytical SFC System or a standard HPLC system with a UV/Vis or Diode Array Detector (DAD).[13]

Chromatographic Conditions:

  • Column: CHIRALPAK QN-AX (5 µm, 4.6 x 100 mm) or an equivalent anion-exchange chiral stationary phase.[13]

  • Mobile Phase: A mixture of an organic solvent like methanol (B129727) and a suitable acidic additive (e.g., 0.1% formic acid or acetic acid). The exact ratio should be optimized for best separation.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the caffeoyl groups (typically ~325 nm).

  • Temperature: 25 °C.

Procedure:

  • Prepare dilute solutions (e.g., 0.1 mg/mL) of the synthesized compound and an authentic reference standard in the mobile phase.

  • Inject equal volumes of the synthesized sample and the standard separately.

  • Compare the retention time (tR) of the major peak in the synthesized sample chromatogram with the retention time of the authentic standard.

  • To confirm purity, "spike" the synthesized sample with a small amount of the standard and inject the mixture. A single, sharp, and symmetrical peak confirms the identity.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and validation.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Note: Chemical shifts (δ) are illustrative and should be determined experimentally. Acylation at C-4 and C-5 causes a significant downfield shift for H-4 and H-5 signals compared to unsubstituted quinic acid.[14]

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity (J in Hz)
Quinic Acid Moiety
1~74.0--
2~37.5~2.10, ~1.95m
3~68.0~3.90m
4~71.5~5.10dd (J ≈ 8.5, 3.0 Hz)
5~72.5~5.40m
6~36.0~2.20, ~2.05m
7 (C=O)~175.0--
OCH₃~52.0~3.65s
Caffeoyl Moiety 1 (at C-4 or C-5)
1'~125.5--
............
7' (C=O)~166.0--
8'~145.0~7.50d (J ≈ 15.9 Hz)
9'~115.0~6.30d (J ≈ 15.9 Hz)
Caffeoyl Moiety 2 (at C-4 or C-5)
1''~125.5--
............
7'' (C=O)~166.0--
8''~145.0~7.55d (J ≈ 15.9 Hz)
9''~115.0~6.35d (J ≈ 15.9 Hz)

Table 3: Chiral HPLC Comparative Data

Compound Retention Time (tR) [min] Purity [%]
Authentic Standard12.5>99%
Synthesized Product12.598.5%
Potential Isomer 114.2-
Potential Isomer 216.8-

Visualized Workflows and Relationships

Diagrams help clarify the experimental process and the logical connections between different analytical approaches.

G cluster_synthesis Synthesis & Purification cluster_validation Stereochemical Confirmation cluster_comparison Data Comparison synthesis Synthesized Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification pure_product Purified Compound purification->pure_product nmr NMR Spectroscopy (1D & 2D) pure_product->nmr hplc Chiral HPLC pure_product->hplc cd CD Spectroscopy pure_product->cd comparison Compare Data (δ, J, tR, CD Spectrum) nmr->comparison hplc->comparison cd->comparison standard Authentic Reference Standard standard->comparison final_structure Confirmed Stereochemistry of This compound comparison->final_structure

Caption: Experimental workflow for the synthesis and stereochemical confirmation.

G cluster_nmr NMR Spectroscopy cluster_cd CD Spectroscopy cluster_hplc Chiral HPLC center Stereochemical Confirmation nmr_info Provides center->nmr_info Detailed Structure cd_info Provides center->cd_info Absolute Chirality hplc_info Provides center->hplc_info Separation & Purity nmr1 Substituent Position nmr_info->nmr1 nmr2 Relative Configuration nmr_info->nmr2 nmr3 Conformation (J-coupling) nmr_info->nmr3 cd1 Absolute Configuration cd_info->cd1 cd2 Chiral 'Fingerprint' cd_info->cd2 hplc1 Isomer Separation hplc_info->hplc1 hplc2 Isomeric Purity hplc_info->hplc2

Caption: Logical relationships of primary analytical techniques.

References

Safety Operating Guide

Personal protective equipment for handling 4,5-O-Dicaffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-O-Dicaffeoyl quinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and General Precautions

This compound is a derivative of caffeoylquinic acid and belongs to the family of phenolic compounds and esters. While specific toxicity data is limited, it is prudent to handle it with care, assuming it may be a combustible solid and could have irritant properties.[1] General safe laboratory practices should always be followed.[2][3]

Key Safety Considerations:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.

  • Inhalation: Avoid breathing dust or aerosols.

  • Ingestion: The effects of ingestion are unknown.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for phenolic compounds and general laboratory chemicals.[4][5][6][7][8]

Protection Type Recommended Equipment Specification/Notes
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[4][5][7]Ensure a snug fit to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves.[4][6]Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider more robust gloves like butyl rubber or neoprene.[5][7] Always inspect gloves for integrity before use and change them frequently.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[4][7]A chemically resistant apron should be worn over the lab coat if there is a significant risk of splashing.[4][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][7]If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. If preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for similar compounds include DMSO, pyridine, methanol, and ethanol.[9]

  • During Use: Keep containers tightly sealed when not in use. Avoid contact with skin and eyes.[8]

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[2]

Storage
  • Store this compound in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]

  • Store containers at or below eye level.[4][7]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware (e.g., pipette tips, tubes), and contaminated PPE, must be collected as hazardous chemical waste.[4]

  • Solid Waste: Collect solid waste in a designated, labeled, and sealable container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Perform Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate & Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。